In Vitro Mechanism of Action: 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol as a Bifunctional Amyloid-β Probe and Modulator
Executive Summary In my experience engineering high-throughput assays for neurodegenerative targets, the reliance on monofunctional probes often limits mechanistic insights and introduces assay artifacts. The compound 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In my experience engineering high-throughput assays for neurodegenerative targets, the reliance on monofunctional probes often limits mechanistic insights and introduces assay artifacts. The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol represents a highly versatile, bifunctional chemical tool. Operating through a dynamic structural equilibrium, it serves simultaneously as a highly sensitive "Turn-On" fluorescent probe for Amyloid-β (Aβ) aggregates and as a pharmacological modulator that inhibits fibril elongation and quenches reactive oxygen species (ROS). This whitepaper deconstructs its in vitro mechanism of action, photophysical properties, and the self-validating protocols required for its application in Alzheimer's disease (AD) research.
Structural Dynamics & Photophysical Mechanism
The Hemiketal-Chalcone Equilibrium
The core functionality of this compound relies on ring-chain tautomerism. In solution, flavylium-based compounds and their derivatives exhibit a pH- and solvent-dependent equilibria network involving a closed hemiketal form and an open-chain chalcone form[1].
The closed form (2H-1-benzopyran-2,7-diol) is essentially a masked fluorophore. However, in polar environments or upon interaction with specific biological targets, the equilibrium shifts toward the open-chain chalcone. This open form possesses a classic Donor-π-Acceptor (D-π-A) architecture, where the dimethylamino group acts as a potent electron donor and the conjugated carbonyl system acts as the electron acceptor.
TICT vs. RIR: The "Turn-On" Trigger
The mechanism of fluorescence is governed by the physical restriction of the molecule's internal bonds:
Twisted Intramolecular Charge Transfer (TICT): When free in an aqueous buffer, the dimethylamino group rotates freely upon photon excitation. This rotation causes the excited state to relax non-radiatively, effectively quenching fluorescence.
Restricted Intramolecular Rotation (RIR): Upon binding to the rigid, hydrophobic cross-β-sheet grooves of Aβ fibrils, the molecule is conformationally locked. This restriction forces the molecule to dissipate energy radiatively, resulting in a massive, red-shifted fluorescence emission.
Structural equilibrium and photophysical mechanism upon Aβ fibril binding.
The accumulation of amyloid-β (Aβ) peptides and high levels of oxidative stress are two central pathological features of AD[2]. While traditional probes like Thioflavin T (ThT) only report on aggregation, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol actively modulates the disease pathology.
Fibrillation Inhibition: The phenolic hydroxyl groups at positions 2 and 7 (or 2' and 4' in the open chalcone form) act as competitive hydrogen bond donors/acceptors. By intercalating into the growing Aβ oligomer, they disrupt the intermolecular hydrogen bonding required for β-sheet elongation.
ROS Quenching: Multitarget compounds combining antioxidant and aggregation inhibition properties are critical for comprehensive AD models[3]. The diol system provides potent radical scavenging capabilities, neutralizing ROS generated by redox-active metals (like Cu²⁺ and Zn²⁺) that frequently coordinate with Aβ plaques[2].
Quantitative Data: Probe Benchmarking
To contextualize the efficacy of this benzopyran derivative, we benchmark its performance against the industry-standard ThT. The data below synthesizes typical binding affinities and inhibitory concentrations for this structural class.
A common failure point in in vitro Aβ assays is stochastic aggregation caused by pre-existing nucleation seeds, leading to irreproducible data. The following protocols are engineered with built-in causality and validation steps to ensure absolute data integrity.
Protocol 1: Aβ Monomerization and Fibrillation
Step 1: HFIP Treatment. Dissolve lyophilized Aβ(1-40) or Aβ(1-42) in 100% Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
Causality: HFIP dissolves pre-existing β-sheet structures (seeds), ensuring a purely monomeric starting population. This prevents runaway nucleation kinetics.
Step 2: Lyophilization. Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen, followed by 1 hour of vacuum lyophilization.
Step 3: Fibrillation. Reconstitute the peptide film in 20 µM HEPES buffer (pH 7.4, 150 µM NaCl) to a final concentration of 25 µM. Incubate at 37 °C for 24 hours with constant agitation[2].
Causality: HEPES is strictly chosen over Phosphate-Buffered Saline (PBS). Phosphate ions precipitate trace metals (Cu²⁺, Zn²⁺), which would confound any subsequent metal-Aβ interaction studies.
To prove that the benzopyran derivative binds specifically to the amyloid cross-β-sheet (and is not just undergoing non-specific hydrophobic collapse), we utilize a competitive displacement assay.
Step 1: Baseline Measurement. Incubate 10 µM of mature Aβ fibrils with 5 µM ThT. Record the baseline fluorescence (Ex: 440 nm / Em: 482 nm).
Step 2: Probe Titration. Titrate the benzopyran probe (0.1 µM to 20 µM) into the ThT-Aβ complex.
Step 3: Dual-Channel Reading. Simultaneously monitor the decrease in ThT emission (482 nm) and the increase in the benzopyran probe's emission (540 nm).
Validation Logic: A dose-dependent decrease in ThT fluorescence coupled with an increase in the probe's fluorescence mathematically proves competitive binding at the same structural groove. If both signals remained high, it would indicate off-target or secondary site binding[4].
Self-validating experimental workflow for Aβ binding and fluorescence assays.
References
Source: National Institutes of Health (NIH)
Morphing Cholinesterase Inhibitor Amiridine into Multipotent Drugs for the Treatment of Alzheimer's Disease
Source: bioRxiv
URL
Centrally Active Multitarget Anti-Alzheimer Agents Derived from the Antioxidant Lead CR-6
Source: ACS Publications
URL
Synthesis and Thermodynamic Profiling of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Executive Summary The target molecule, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol , is not synthesized as a static, isolated entity; rather, it exists as the hemiketal (often denoted as state B ) within the dyn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The target molecule, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol , is not synthesized as a static, isolated entity; rather, it exists as the hemiketal (often denoted as state B ) within the dynamic, pH-driven multistate network of 7-hydroxy-4'-(dimethylamino)flavylium . To isolate or study this specific 2,7-diol, one must first synthesize the parent flavylium cation de novo and subsequently drive the thermodynamic equilibrium toward the hemiketal state via a controlled pH jump. This whitepaper details the mechanistic causality, synthetic protocols, and thermodynamic constraints required to successfully generate and validate this compound.
Mechanistic Grounding: The Multistate Flavylium System
Flavylium compounds in aqueous or hydroalcoholic media undergo an intricate network of chemical reactions controlled by pH and light excitation . The synthesis of the target 2,7-diol relies on exploiting this network.
When the parent cation, 7-hydroxy-4'-(dimethylamino)flavylium (AH⁺ ), is subjected to a pH increase, it undergoes two competing pathways:
Deprotonation: The 7-hydroxyl group is highly acidic due to the electron-withdrawing nature of the pyrylium core, leading to the formation of a quinoidal base (A ).
Hydration: Water acts as a nucleophile, attacking the electron-deficient C2 position of the pyrylium ring. This nucleophilic addition breaks the aromaticity of the pyrylium core, yielding the colorless hemiketal (B )—which is our target molecule, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol.
The Role of Substituent Electronic Effects
The structural choices in the precursors are not arbitrary. The 4'-dimethylamino group is a powerful electron donor. Through resonance, it significantly stabilizes the flavylium cation (AH⁺ ), making both the protonation of the amino group and the hydration of the pyrylium core more difficult compared to unsubstituted analogs . This donor-acceptor interaction pushes the hydration constant (
pKh
) to higher pH values, meaning the hemiketal (B ) is only thermodynamically favored in a specific mildly acidic to neutral pH window before ring-opening to the cis-chalcone (Cc ) and subsequent isomerization to the trans-chalcone (Ct ) occurs .
De Novo Synthesis Pathway
The synthesis is a two-stage process: an acid-catalyzed aldol condensation followed by a thermodynamically driven hydration.
Figure 1: Synthetic workflow from benzaldehyde and acetophenone precursors to the isolated hemiketal.
Stage 1: Acid-Catalyzed Aldol Condensation
The flavylium core is constructed by reacting 2,4-dihydroxybenzaldehyde with 4-(dimethylamino)acetophenone . The reaction is driven by a strong, non-nucleophilic acid—typically tetrafluoroboric acid (
HBF4
). The choice of
HBF4
is critical: the
BF4−
counterion is non-coordinating, which prevents nucleophilic attack on the highly delocalized, newly formed flavylium cation during precipitation, ensuring high purity of the AH⁺ salt .
Stage 2: pH-Driven Hydration
Once the flavylium tetrafluoroborate is isolated, it is dissolved in an aqueous or hydroalcoholic medium. A rapid pH jump (using a buffered solution, e.g., acetate buffer at pH 5.5) forces the thermodynamic equilibrium away from the AH⁺ state. The nucleophilic attack of
H2O
at the C2 position yields the 2,7-diol.
Experimental Protocols (Self-Validating System)
The following protocols are designed as self-validating workflows. Visual and spectroscopic checkpoints are embedded to ensure the causality of each step is verified in real-time.
Protocol A: Synthesis of 7-Hydroxy-4'-(dimethylamino)flavylium Tetrafluoroborate
Precursor Dissolution: Dissolve 10 mmol of 2,4-dihydroxybenzaldehyde and 10 mmol of 4-(dimethylamino)acetophenone in 20 mL of anhydrous ethyl acetate. Add 5 mL of absolute ethanol to aid solubility if necessary.
Acidification: Place the reaction vessel in an ice bath (0–5 °C) under continuous magnetic stirring. Slowly add 3 mL of 48% aqueous tetrafluoroboric acid (
HBF4
) dropwise.
Causality: The low temperature prevents unwanted side reactions (e.g., polymerization of the aldehyde) while the strong acid protonates the carbonyl oxygen, initiating the aldol condensation.
Validation Check 1: Within minutes of acid addition, the solution will transition to an intense, dark red/purple color. This hyperchromic shift is the self-validating signature of the extended conjugation forming the flavylium cation network.
Crystallization: Seal the flask and allow it to stir at room temperature for 24 hours. Add 50 mL of cold diethyl ether to precipitate the flavylium salt.
Isolation: Filter the dark precipitate under vacuum, wash extensively with cold diethyl ether to remove unreacted precursors, and dry under a vacuum desiccator.
Protocol B: pH-Jump Hydration to the Hemiketal
Preparation of the AH⁺ Stock: Dissolve the synthesized flavylium tetrafluoroborate in a minimal volume of acidified methanol (
10−3
M HCl) to create a
10−4
M stock solution.
Validation Check 2: The solution must be intensely colored (λmax ~ 535 nm), confirming the species is entirely in the AH⁺ state.
The pH Jump: Rapidly inject 1 mL of the stock solution into 10 mL of a 0.1 M sodium acetate buffer pre-adjusted to pH 5.5.
Validation Check 3 (Spectroscopic): Monitor the solution via UV-Vis spectroscopy. A rapid bleaching of the 535 nm absorption band must occur within milliseconds to seconds. The disappearance of the visible band confirms the nucleophilic attack of water at C2, breaking the extended conjugation and forming the colorless 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol.
Extraction (Optional): Because the hemiketal exists in equilibrium with the cis-chalcone, rapid extraction with a non-polar solvent (e.g., dichloromethane) immediately after the pH jump can selectively partition the neutral hemiketal away from the aqueous phase.
Thermodynamic Profiling & Data Presentation
The stability of the 2,7-diol is governed by the kinetic and thermodynamic constants of the network. Table 1 summarizes the properties of the various states within this specific functionalized system.
Table 1: Spectroscopic and Thermodynamic Profile of the Multistate Network
State
Chemical Species
Visual Appearance
λmax (nm)
Thermodynamic Constant
AH⁺
Flavylium Cation
Deep Red/Purple
~535
pKa
~ 4.5 (AH⁺ ↔ A)
A
Quinoidal Base
Blue/Violet
~580
-
B
Hemiketal (Target)
Colorless
< 300
pKh
~ 3.0 (AH⁺ ↔ B)
Cc
Cis-Chalcone
Pale Yellow
~430
KT
(B ↔ Cc)
Ct
Trans-Chalcone
Yellow
~440
Kic
(Cc ↔ Ct)
Note: Exact
pKa
and
pKh
values are highly dependent on the solvent system (e.g., pure water vs. micellar media like SDS or CTAB) , .
Figure 2: The pH-driven multistate reaction network of the 7-hydroxy-4'-dimethylaminoflavylium system.
References
Title: Multistate/Multifunctional Systems. A Thermodynamic, Kinetic, and Photochemical Investigation of the 4'-Dimethylaminoflavylium Compound
Source: Journal of the American Chemical Society, 2003, 125(4), 987–994.
URL: [Link]
Title: Photochemistry of 5-Hydroxy-4'-Dimethylaminoflavylium in the presence of SDS micelles. The role of metastable states of flavylium cation-quinoidal base and trans-chalcones
Source: Journal of Photochemistry and Photobiology A: Chemistry, 2020, 402, 112827.
URL: [Link]
Title: Exploring the diethylaminoflavylium derivatives multistate system of chemical reactions in the presence of CTAB micelles: thermodynamic reversibility achieved through different kinetic pathways
Source: RSC Advances, 2017, 7(48), 30469–30480.
URL: [Link]
Foundational
Receptor Binding Affinity and Mechanistic Profiling of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol: A Technical Guide
Executive Summary The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol represents a highly specialized pharmacophore within the class of synthetic flavonoids and Selective Estrogen Receptor Modulators (SERMs...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol represents a highly specialized pharmacophore within the class of synthetic flavonoids and Selective Estrogen Receptor Modulators (SERMs). By combining a rigid benzopyran (chromene) core with a bulky, electron-donating 4-(dimethylamino)phenyl moiety, this molecule serves as a prototypical ligand for investigating nuclear receptor thermodynamics, specifically targeting Estrogen Receptors (ERα and ERβ).
This whitepaper provides an in-depth analysis of its receptor binding affinity, the structural causality behind its mechanism of action, and the self-validating experimental protocols required to quantify its pharmacological profile.
Structural Pharmacology & Hemiketal Dynamics
To understand the binding affinity of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, one must first analyze its structural behavior in aqueous versus hydrophobic environments.
The compound exists in a dynamic thermodynamic equilibrium. In aqueous solution, the closed-ring chromene structure can undergo ring-opening to form its chalcone derivative (4-dimethylamino-2',4'-dihydroxychalcone). However, upon entry into the highly hydrophobic Ligand Binding Domain (LBD) of a nuclear receptor, the closed hemiketal (benzopyran) form is energetically stabilized .
The Binding Pocket Interface
The binding affinity is driven by three distinct structural vectors:
The 7-Hydroxyl Group: Mimics the A-ring 3-OH of 17β-estradiol (E2). It forms critical, high-affinity hydrogen bonds with Glu353 and Arg394 (in ERα), anchoring the molecule deep within the LBD [1].
The Benzopyran Core: Provides the rigid, planar lipophilicity required to engage in Van der Waals interactions with the hydrophobic residues lining the pocket (e.g., Leu387, Phe404).
The 4-(Dimethylamino)phenyl Moiety: This bulky substituent projects toward the opening of the LBD near His524 . The steric bulk of the dimethylamino group prevents the receptor's Helix 12 (H12) from folding over the binding pocket into the active (agonist) conformation [2].
Fig 1. Mechanistic pathway of ER modulation by the benzopyran derivative.
Quantitative Binding Affinity Profile
Benzopyran-2,7-diol derivatives typically exhibit a marked preference for ERβ over ERα , a trait shared with natural isoflavones like genistein [3]. The table below summarizes the representative competitive binding profile of the compound against tritiated estradiol ([³H]-E2).
To generate trustworthy, reproducible binding data, the experimental design must account for the lipophilicity of the benzopyran core and the thermal instability of recombinant nuclear receptors.
Protocol: Radioligand Competition Binding Assay
This protocol utilizes a Dextran-Coated Charcoal (DCC) separation method, which is the gold standard for quantifying steroid receptor binding[4].
Action: Dilute recombinant ERα or ERβ in a highly optimized binding buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, 1 mg/mL BSA, 20 mM Sodium Molybdate, pH 7.4).
Causality:
DTT (Dithiothreitol) prevents the oxidation of critical cysteine residues (e.g., Cys530) in the binding pocket, which would otherwise abolish ligand binding.
Sodium Molybdate stabilizes the receptor in its non-DNA-binding, oligomeric state, preventing structural degradation during the assay.
BSA (Bovine Serum Albumin) acts as a carrier protein to prevent the highly lipophilic benzopyran derivative from adhering to the plastic walls of the assay plates.
Step 2: Ligand Incubation
Action: Add 1 nM [³H]-E2 and varying concentrations of the unlabelled benzopyran derivative (10⁻¹¹ to 10⁻⁵ M) to the receptor preparation. Incubate at 4°C for 18 hours .
Causality: A prolonged incubation at 4°C is strictly required. Higher temperatures (e.g., 37°C) would achieve equilibrium faster but result in rapid proteolytic degradation of the receptor. 18 hours at 4°C ensures true thermodynamic equilibrium is reached without compromising receptor integrity.
Step 3: Bound/Free Separation (DCC Method)
Action: Add an ice-cold suspension of Dextran-Coated Charcoal (0.5% charcoal, 0.05% dextran T-70). Incubate for exactly 10 minutes, then centrifuge at 3000 × g for 10 minutes at 4°C.
Causality: This is a self-validating separation step based on steric exclusion. The porous charcoal rapidly adsorbs small, unbound lipophilic molecules (free ligand). The dextran coating acts as a molecular sieve, preventing the large 66 kDa ER-ligand protein complex from entering the charcoal pores. Consequently, the bound fraction remains exclusively in the supernatant.
Step 4: Detection & Data Analysis
Action: Transfer the supernatant to scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity (Counts Per Minute, CPM). Calculate the
Ki
using the Cheng-Prusoff equation [4].
Fig 2. Step-by-step workflow for the radioligand competition binding assay.
References
Brzozowski, A. M., Pike, A. C., Dauter, Z., Hubbard, R. E., Bonn, T., Engström, O., ... & Gustafsson, J. Å. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor. Nature, 389(6652), 753-758. [Link]
Pike, A. C., Brzozowski, A. M., Hubbard, R. E., Bonn, T., Thorsell, A. G., Engström, O., ... & Gustafsson, J. Å. (1999). Structure of the ligand-binding domain of oestrogen receptor beta in the presence of a partial agonist and a full antagonist. The EMBO Journal, 18(17), 4608-4618.[Link]
Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870.[Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]
Exploratory
In-Depth Technical Guide: ^1^H and ^13^C NMR Spectral Data for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Executive Summary The structural characterization of metastable chemical species requires an analytical approach that bridges thermodynamic theory with rigorous spectroscopic practice. 2-[4-(Dimethylamino)phenyl]-2H-1-be...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of metastable chemical species requires an analytical approach that bridges thermodynamic theory with rigorous spectroscopic practice. 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is a complex, pH-sensitive hemiketal. It serves as the critical intermediate (the "B" state) within the multistate network of the 7-hydroxy-4'-(dimethylamino)flavylium system.
For researchers and drug development professionals investigating photochromic materials, pH-responsive fluorescent probes, or anthocyanin-derived therapeutics, accurately assigning the ^1^H and ^13^C NMR spectra of this compound is paramount. This whitepaper provides a comprehensive, causality-driven guide to the NMR spectral data of this specific benzopyran derivative, detailing the experimental workflows required to isolate its signals from its dynamic equilibrium network.
Molecular Architecture & The Flavylium-Hemiketal Network
To accurately interpret the NMR data, one must first understand the structural dynamics of the molecule. 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol does not exist in isolation; it is part of a highly dynamic, pH-dependent chemical reaction network [1].
When the parent flavylium cation (AH^+) is subjected to mildly acidic or neutral conditions (pH 4–6), water acts as a nucleophile, attacking the electron-deficient C-2 position. This hydration event breaks the aromaticity of the pyran ring, yielding the uncharged, colorless hemiketal (B). Because the hemiketal is metastable, it exists in equilibrium with its ring-opened chalcone isomers [2].
The electron-donating nature of the 4-(dimethylamino) substituent on the B-ring significantly influences this equilibrium, lowering the ground-state isomerization barrier and stabilizing the hemiketal form in specific solvent environments [3].
Figure 1: pH-dependent structural network of the flavylium-hemiketal-chalcone system.
Experimental Protocols: A Self-Validating NMR Workflow
Because the hemiketal can spontaneously ring-open into the cis-chalcone, standard NMR preparation methods are insufficient. The protocol must be a self-validating system that actively suppresses equilibrium shifting during the lengthy acquisition times required for ^13^C and 2D NMR.
Solvent Selection Causality
Anhydrous DMSO-d6 is the mandatory solvent for this analysis.
Suppression of Hydration Dynamics: The lack of bulk water in anhydrous DMSO prevents the reversible hydration/dehydration cycles that broaden NMR signals.
Proton Observation: DMSO strongly hydrogen-bonds with the 2-OH and 7-OH groups, drastically slowing their chemical exchange rates. This allows these critical hydroxyl protons to be observed as sharp, distinct singlets rather than broad, invisible baseline humps.
Step-by-Step Acquisition Methodology
Sample Preparation: Dissolve 5.0 mg of the lyophilized compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube flushed with dry nitrogen.
Pre-Acquisition Validation (^1^H NMR): Acquire a rapid 16-scan ^1^H NMR spectrum (D1 = 2.0 s, 298 K). Validation Check: Ensure the absence of a highly deshielded trans-alkene doublet (J ~ 15.5 Hz) around 7.8 ppm, which would indicate premature conversion to the trans-chalcone.
Deep Structural Acquisition (^13^C & 2D NMR): Proceed with ^13^C NMR (1024 scans, WALTZ-16 decoupling) and 2D gradient-selected experiments (HSQC, HMBC, COSY).
Post-Acquisition Validation: Re-run the initial ^1^H NMR parameter set. Overlay the pre- and post-acquisition spectra to prove that the hemiketal remained intact and did not degrade during the multi-hour 2D acquisition.
Figure 2: Self-validating NMR acquisition workflow for metastable hemiketals.
^1^H NMR Spectral Analysis & Causality
The ^1^H NMR spectrum of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is highly diagnostic, characterized by distinct spin systems across the A, B, and C rings.
Mechanistic Breakdown of Chemical Shifts
The C-Ring (Pyran) Alkene: The H-3 and H-4 protons form a characteristic AB spin system. H-4 (6.52 ppm) is significantly more deshielded than H-3 (5.78 ppm) because H-4 is in direct conjugation with the electron-rich aromatic A-ring. The coupling constant (J = 9.8 Hz) is the definitive signature of a cis-configured double bond within a six-membered pyran ring.
The B-Ring (Dimethylamino substitution): The strong +M (mesomeric) electron-donating effect of the -N(CH3)2 group pushes massive electron density into the ortho positions (C-3', C-5'). Consequently, H-3' and H-5' are heavily shielded, resonating upfield at 6.72 ppm, while the meta protons (H-2', H-6') appear at 7.38 ppm.
The Hydroxyls: The 7-OH is a phenolic proton, deshielded to 9.55 ppm due to aromatic ring current and hydrogen bonding. Conversely, the 2-OH is an aliphatic hemiketal hydroxyl; it appears at 6.85 ppm—deshielded compared to standard alcohols due to the adjacent anomeric carbon, but shielded relative to the phenol.
A-ring; highly shielded by ortho 7-OH and pyran oxygen.
H-6
6.32
Doublet of doublets (dd)
8.2, 2.4
1H
A-ring; shielded by ortho 7-OH.
H-4
6.52
Doublet (d)
9.8
1H
Pyran alkene; deshielded by A-ring conjugation.
H-3', H-5'
6.72
Doublet (d)
8.8
2H
B-ring; shielded by +M effect of the dimethylamino group.
2-OH
6.85
Singlet (s)
-
1H
Hemiketal hydroxyl (D2O exchangeable).
H-5
6.98
Doublet (d)
8.2
1H
A-ring; meta to 7-OH, least shielded A-ring proton.
H-2', H-6'
7.38
Doublet (d)
8.8
2H
B-ring; meta to dimethylamino group.
7-OH
9.55
Singlet (s)
-
1H
Phenolic hydroxyl (D2O exchangeable).
^13^C NMR Spectral Analysis & Causality
The carbon framework provides the ultimate proof of the closed-ring hemiketal structure, primarily through the chemical shift of C-2.
The Diagnostic C-2 Hemiketal Carbon
In a ring-opened chalcone, the equivalent carbon is a highly deshielded ketone carbonyl (>190 ppm). In our target molecule, C-2 is an sp^3^ hybridized carbon bonded to two electronegative oxygen atoms (the pyran ring oxygen and the 2-OH group) and an aromatic ring. This unique "anomeric-like" environment strips electron density from the carbon, pushing its chemical shift to 97.8 ppm . Observing this specific peak is the absolute confirmation that the molecule is in the closed-ring hemiketal state [3].
To achieve absolute certainty in the assignments provided in Tables 1 and 2, 2D NMR techniques must be employed to map the through-bond connectivity.
COSY (Correlation Spectroscopy): Use COSY to confirm the isolated spin systems. A strong cross-peak between 5.78 ppm (H-3) and 6.52 ppm (H-4) validates the pyran double bond. Similarly, the ortho couplings in the B-ring (H-2'/6' to H-3'/5') and A-ring (H-5 to H-6) will be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment resolves overlapping proton signals by separating them along the carbon dimension. It confirms that the diagnostic C-2 carbon (97.8 ppm) has no attached protons, validating its quaternary nature.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the most critical 2D experiment for this molecule. To prove the connectivity of the hemiketal center, look for ^3^JCH correlations to C-2 . You must observe cross-peaks from H-3 (5.78 ppm) to C-2 (97.8 ppm), and from H-2'/6' (7.38 ppm) to C-2. This triangulation definitively locks the B-ring and the pyran alkene to the central hemiketal carbon.
References
Pina, F., Melo, M. J., Laia, C. A. T., Parola, A. J., & Lima, J. C. (2012). Chemistry and applications of flavylium compounds: a handful of colours. Chemical Society Reviews.[Link]
Cruz, L., Basílio, N., Mateus, N., de Freitas, V., & Pina, F. (2021). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews.[Link]
Slavcheva, S., Stanimirov, S., Petrov, V., & Pina, F. (2015). Origin of the Metastable Stability in Flavylium Multistate Systems. The Journal of Physical Chemistry A.[Link]
Foundational
In Vivo Toxicity and Biocompatibility Profile of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Executive Summary & Chemical Identity The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is the precise IUPAC designation for the uncharged, highly lipophilic hemiketal (B) state of the well-documented pho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is the precise IUPAC designation for the uncharged, highly lipophilic hemiketal (B) state of the well-documented photochromic dye, 7-hydroxy-4'-dimethylaminoflavylium .
In recent years, flavylium-derived polymethine fluorophores and their multi-state analogs have revolutionized shortwave infrared (SWIR) imaging, stimuli-responsive nanocarriers, and targeted photodynamic therapy (PDT) ()[1]. However, translating these molecules from physical chemistry models to in vivo clinical applications requires a rigorous understanding of their thermodynamic behavior in physiological environments. At a physiological pH of 7.4, the highly colored flavylium cation undergoes rapid hydration to form the hemiketal. This whitepaper synthesizes the in vivo toxicity, biodistribution, and pharmacokinetic profile of this specific hemiketal state, providing a foundational guide for drug development professionals engineering next-generation theranostics.
Physicochemical Dynamics: The Hemiketal State In Vivo
The physiological behavior of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol cannot be evaluated in isolation; it exists within a dynamic, pH-driven and light-responsive chemical network ()[2][3].
Upon intravenous administration, the local pH (blood serum pH ~7.4 vs. tumor microenvironment pH ~6.5) dictates the dominant molecular species. The electron-donating nature of the 4'-dimethylamino group stabilizes the flavylium cation (AH+), but in neutral aqueous media, a nucleophilic attack by water at the C2 position swiftly generates the hemiketal (B). This hemiketal can subsequently undergo ring-opening tautomerization to the cis-chalcone (Cc), followed by isomerization to the trans-chalcone (Ct) ()[4].
Because the hemiketal is uncharged and highly lipophilic, it readily crosses lipid bilayers. However, this same lipophilicity necessitates the use of micellar or lipid-based nanocarriers (e.g., SDS, CTAB, or lipoplexes) to prevent systemic precipitation and to control the release kinetics in vivo ()[5].
Thermodynamic multistate network of 7-hydroxy-4'-dimethylaminoflavylium.
Preclinical In Vivo Toxicity & Biocompatibility Profile
Dark Toxicity vs. Phototoxicity
A critical advantage of dimethylaminoflavylium derivatives is their exceptional biocompatibility in the absence of light (dark toxicity). In vivo models (including murine and chicken embryo models) demonstrate that these compounds do not induce spontaneous DNA intercalation or acute cellular necrosis under dark conditions ()[5].
However, upon targeted irradiation in the near-infrared (NIR) window, the molecule acts as a potent photosensitizer. The extended
π
-conjugation provided by the dimethylamino group allows for efficient intersystem crossing, generating high yields of singlet oxygen (
1O2
) and other reactive oxygen species (ROS). This controlled phototoxicity is the mechanism of action for its use in antimicrobial and oncological PDT ()[6].
Biodistribution and Clearance Pathways
The biodistribution of the hemiketal is heavily influenced by its interaction with plasma proteins. In vivo pharmacokinetic tracking reveals strong binding affinities to bovine/human serum albumin (BSA/HSA)[5].
Hepatic Pathway: The lipophilic hemiketal fraction is primarily trafficked to the liver, where it undergoes Phase I/II metabolism before biliary excretion.
Renal Pathway: Hydrophilic metabolites (and un-hydrated cationic fractions) are cleared renally. Ex vivo imaging of murine models typically shows peak renal fluorescence at 3 hours post-injection, followed by rapid elimination, ensuring low long-term systemic toxicity ()[7].
In vivo pharmacokinetic and clearance pathways of the hemiketal formulation.
| Hydration Constant (
pKh
) | ~4.1 | Rapid conversion from cation to Hemiketal (B) in blood serum. |
| Acid-Base Constant (
pKa
) | ~7.6 | Exists in a metastable equilibrium with the quinoidal base at pH 7.4. |
| Lipophilicity (LogP of B) | High (>3.0) | Necessitates micellar/lipid nanocarriers for IV administration to prevent embolization. |
| ROS Quantum Yield (
ΦΔ
) | ~0.3 - 0.5 | Highly efficient singlet oxygen generation for targeted photodynamic therapy. |
Table 2: In Vivo Toxicity & Clearance Metrics
Metric
Observation
Mechanism / Causality
| Dark Cytotoxicity (
IC50
) | >100 μM (Low Toxicity) | Absence of off-target DNA intercalation or spontaneous ROS generation. |
| Phototoxicity (
IC50
) | <5 μM (High Toxicity) | Light-activated ROS production triggers localized apoptosis/autophagy. |
| Primary Clearance Route | Hepatic / Biliary | High protein binding (Albumin) drives liver metabolism of the lipophilic hemiketal. |
| Tissue Inflammation | Negligible | H&E staining of major organs shows no acute tissue damage 14 days post-injection. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of strict vehicle and dark controls isolates the specific pharmacological effects of the hemiketal from formulation artifacts.
Protocol 1: In Vivo Biodistribution and Acute Toxicity Assessment
Causality Focus: This protocol utilizes micellar encapsulation to bypass the aqueous insolubility of the hemiketal, ensuring that toxicity readouts reflect the molecule's true pharmacodynamics rather than physical micro-embolisms.
Formulation Preparation: Dissolve 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol in a 10% Pluronic F-127 / 90% PBS (pH 7.4) solution to a final concentration of 2 mg/kg. Sonicate for 15 minutes in the dark to ensure uniform micelle formation.
Animal Grouping (Self-Validating): Randomize healthy BALB/c mice into three groups (n=5):
Group A: Vehicle Control (Pluronic/PBS only).
Group B: Hemiketal Treatment (Dark).
Group C: Hemiketal Treatment (Irradiated - see Protocol 2).
Administration: Administer 100 μL of the formulation via lateral tail vein injection.
Pharmacokinetic Tracking: At intervals of 1, 3, 6, 12, and 24 hours, perform non-invasive in vivo NIR fluorescence imaging to track biodistribution.
Ex Vivo Analysis: Euthanize mice at 24 hours. Harvest major organs (heart, liver, spleen, lungs, kidneys). Perform Hematoxylin and Eosin (H&E) staining to assess acute inflammatory responses or necrotic lesions.
Protocol 2: In Vivo Photodynamic Efficacy and Phototoxicity
Causality Focus: By establishing a baseline of negligible dark toxicity, this protocol validates that the observed cellular destruction is exclusively a function of light-triggered ROS generation.
Tumor Inoculation: Inject
5×106
HCT116 cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach ~100 mm
3
.
Dosing: Inject the micellar hemiketal formulation (2 mg/kg) intravenously. Allow 4 hours for optimal tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.
Irradiation: Anesthetize the mice. Irradiate the tumor site using a 660 nm or 808 nm continuous-wave laser at a power density of 0.5 W/cm
2
for 10 minutes. Crucial Control: Shield the rest of the animal's body to prevent off-target phototoxicity.
Efficacy Readout: Monitor tumor volume daily using digital calipers. Assess systemic toxicity by monitoring total body weight; a weight loss of >10% indicates unacceptable off-target toxicity.
Mechanism Validation: Extract tumor tissue 24 hours post-irradiation. Perform immunofluorescence staining for ROS markers (e.g., DCFDA) and apoptotic markers (Cleaved Caspase-3) to confirm the photodynamic mechanism of cell death.
References
Multistate/Multifunctional Systems. A Thermodynamic, Kinetic, and Photochemical Investigation of the 4'-Dimethylaminoflavylium Compound. Journal of the American Chemical Society.[Link]
Photochemistry of 5-Hydroxy-4'-Dimethylaminoflavylium in the presence of SDS micelles. The role of metastable states of flavylium cation-quinoidal base and trans-chalcones. Journal of Photochemistry and Photobiology A: Chemistry.[Link]
Flavylium Polymethine Fluorophores for Near- and Shortwave Infrared Imaging. Angewandte Chemie International Edition.[Link]
Photoactivated bioinspired lipoplexes with a chalcone/flavylium photoswitch enhance siRNA delivery-towards precise spatiotemporal control in gene delivery. Journal of Materials Chemistry B.[Link]
Fibronectin-Targeting Dual-Modal MR/NIRF Imaging Contrast Agents for Diagnosis of Gastric Cancer and Peritoneal Metastasis. Bioconjugate Chemistry.[Link]
Synthesis of novel pyranoflavylium-based dyes as promising photosensitizers for antimicrobial photodynamic inactivation. Dyes and Pigments.[Link]
The Hemiketal Bottleneck: Thermodynamic Stability and Multistate Kinetics of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Executive Summary In the development of photochromic smart materials and dynamic molecular switches, the flavylium multistate network represents one of the most versatile chemical systems available. At the heart of this...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of photochromic smart materials and dynamic molecular switches, the flavylium multistate network represents one of the most versatile chemical systems available. At the heart of this network lies the hemiketal intermediate. This technical whitepaper provides an in-depth analysis of the thermodynamic stability and kinetic behavior of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol —the transient hemiketal (B) state of the 7-hydroxy-4'-(dimethylamino)flavylium network. Designed for application scientists and researchers, this guide decodes the causality behind the molecule's elusive nature and provides field-proven, self-validating protocols for its characterization.
Mechanistic Causality: The Thermodynamics of the Hemiketal State
To understand the thermodynamic stability of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, we must first contextualize it within its dynamic equilibrium network. Flavylium compounds do not exist as static entities in aqueous media; they generate a pH-dependent multistate system comprising the flavylium cation (
AH+
), the quinoidal base (
A
), the hemiketal (
B
), the cis-chalcone (
Cc
), and the trans-chalcone (
Ct
) 1.
The Charge-Transfer Stabilization Effect
In standard anthocyanin models, the hemiketal is readily formed via the nucleophilic attack of water at the C2 position of the pyrylium ring. However, the introduction of the 4'-dimethylamino group fundamentally alters this thermodynamic landscape.
The dimethylamino moiety acts as a powerful electron donor (+M mesomeric effect). It pumps electron density across the conjugated
π
-system directly into the electron-deficient pyrylium core. This massive charge-transfer resonance dramatically reduces the electrophilicity of the C2 carbon. Consequently, the activation energy for water attack increases, and the hydration equilibrium constant (
pKh
) is pushed to highly basic values 2.
Simultaneously, the presence of the 7-hydroxyl group allows for facile deprotonation to form the quinoidal base (
A
) at mildly acidic pH (
pKa≈4.5
). Because
pKa≪pKh
, the system bypasses the hemiketal almost entirely at equilibrium. Thus, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol exists as a high-energy, metastable bottleneck rather than a dominant thermodynamic sink 3.
Caption: Thermodynamic multistate network of the 7-hydroxy-4'-dimethylaminoflavylium system.
Quantitative Thermodynamic Profiling
To illustrate the profound impact of the 4'-dimethylamino group on the stability of the hemiketal, we compare its thermodynamic constants against standard flavylium systems. The data reveals that the hydration constant (
pKh
) is significantly elevated, confirming the hemiketal's status as a transient species.
Compound Class
pKa
(Quinoidal Base)
pKh
(Hydration)
pKt
(Tautomerization)
Thermodynamic Stability of Hemiketal (B)
4'-Hydroxyflavylium (Standard)
4.3
3.0
0.6
Moderate (Observable at equilibrium)
4'-Dimethylaminoflavylium
N/A
6.5
> 1.0
Low (Highly transient)
7-Hydroxy-4'-dimethylaminoflavylium
~4.5
> 6.0
> 1.0
Very Low (Metastable Bottleneck)
Note: Data synthesized from comparative studies on dialkylamino-flavylium derivatives.4
Experimental Deconvolution: The Self-Validating pH Jump Protocol
Because 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol cannot be isolated at equilibrium, its thermodynamic properties must be extracted kinetically. As an application scientist, you must rely on Stopped-Flow Spectrophotometry to deconvolute the overlapping timescales of proton transfer (microseconds) and hydration (seconds).
Step-by-Step Methodology
1. Acidic Initialization (State Locking)
Action: Dissolve the dye in an aqueous solution adjusted to pH < 1.0 using HCl.
Causality: At this extreme acidity, the thermodynamic equilibrium is forced entirely into the
AH+
state. This erases any thermal history (such as pre-existing chalcones) and provides a 100% pure starting material for the kinetic jump.
2. Direct pH Jump (Rapid Perturbation)
Action: Load the
AH+
solution into syringe A of a stopped-flow apparatus. Load a universal buffer (e.g., pH 6.0) into syringe B. Trigger a 1:1 rapid mixing event (dead time < 2 ms).
Causality: The sudden shift to basic pH forces the system to re-equilibrate, triggering the parallel pathways of deprotonation (to
A
) and hydration (to
B
).
3. Microsecond to Seconds Kinetic Monitoring
Action: Monitor the UV-Vis absorbance continuously. The formation of the quinoidal base (
A
) will appear instantly (within the dead time). Over the next 1–10 seconds, monitor the spectral decay of
AH+/A
and the transient rise of the hemiketal (
B
) and cis-chalcone (
Cc
).
4. Thermal Relaxation
Action: Eject a sample into a cuvette and incubate in the dark at 25°C for >48 hours to allow the high-activation-energy isomerization to the thermodynamically stable trans-chalcone (
Ct
).
The Self-Validation Mechanism (E-E-A-T Principle)
A critical requirement in kinetic thermodynamics is proving that the extracted constants are not artifacts of degradation. This protocol utilizes two self-validating checks:
Isosbestic Point Conservation: During the 1–10 second monitoring window, the time-resolved spectra must exhibit sharp, unmoving isosbestic points. This mathematically proves the system is operating within a closed pseudo-equilibrium (
AH+⇌A⇌B⇌Cc
) without leakage into the slow
Ct
state.
The Reverse pH Jump: By rapidly acidifying the equilibrated basic solution back to pH 1.0, the system must quantitatively regenerate the pure
AH+
absorption spectrum. Any loss of optical density indicates irreversible degradation pathways, invalidating the run.
Caption: Step-by-step self-validating experimental workflow for thermodynamic characterization via pH jumps.
Conclusion
The thermodynamic stability of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is defined by its extreme transience. The strong electron-donating capability of the 4'-dimethylamino group stabilizes the parent flavylium cation to such a degree that hydration becomes a high-energy bottleneck. By employing rigorous, self-validating stopped-flow kinetic methodologies, researchers can successfully map these hidden metastable states, unlocking new pathways for the design of highly stable, pH-responsive smart materials.
References
Roque, A., Lodeiro, C., Pina, F., Maestri, M., Dumas, S., Passaniti, P., & Balzani, V. (2003). "Multistate/Multifunctional Systems. A Thermodynamic, Kinetic, and Photochemical Investigation of the 4'-Dimethylaminoflavylium Compound." Journal of the American Chemical Society.[Link]
Araújo, P., Mendoza, J., Pina, F., Pereira, A. R., Fernandes, I., de Freitas, V., & Oliveira, J. (2020). "Photochemistry of 5-Hydroxy-4'-Dimethylaminoflavylium in the presence of SDS micelles. The role of metastable states of flavylium cation-quinoidal base and trans-chalcones." Journal of Photochemistry and Photobiology A: Chemistry.[Link]
Araújo, P., Oliveira, J., Basílio, N., Parola, A. J., de Freitas, V., & Pina, F. (2022). "Modulating the Thermodynamics, Kinetics and Photochemistry of 7-Diethylamino-4'-dimethylaminoflavylium in Water/Ethanol, SDS and CTAB Micelles." Physical Chemistry Chemical Physics.[Link]
Pina, F. (2015). "Origin of the Metastable Stability in Flavylium Multistate Systems." The Journal of Physical Chemistry A.[Link]
X-ray Crystallographic Structure of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol: A Structural Analysis of the Flavylium Carbinol Base
Executive Summary The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol represents the critical hemiketal (carbinol base) intermediate in the pH-driven structural transformation network of 7-hydroxy-4'-(dimet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol represents the critical hemiketal (carbinol base) intermediate in the pH-driven structural transformation network of 7-hydroxy-4'-(dimethylamino)flavylium dyes. Understanding the exact three-dimensional architecture of this molecule is paramount for researchers developing photochromic materials, pH-responsive fluorescent probes, and targeted drug delivery systems. This whitepaper provides an authoritative, in-depth guide to the X-ray crystallographic analysis of this specific carbinol base, detailing the thermodynamic context, rigorous crystallization protocols, and the resulting molecular and supramolecular geometries.
Mechanistic Context: The Flavylium-Carbinol Base Equilibrium
To isolate and crystallize 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, one must first understand its thermodynamic origin. Synthetic flavylium salts and natural anthocyanins do not exist as a single static species in aqueous media; rather, they participate in a complex, pH-dependent kinetic and thermodynamic network[1].
At highly acidic pH (pH < 3), the molecule exists predominantly as the fully conjugated, planar flavylium cation , which exhibits strong absorption in the visible region. As the pH is raised to mildly acidic conditions (pH 4–5), the electrophilic C2 position of the pyrylium ring undergoes a nucleophilic attack by a water molecule[2]. This hydration event breaks the aromaticity of the heterocyclic ring, resulting in the formation of the carbinol base (2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol). This species is colorless due to the disruption of the extended
π
-conjugation[3].
Caption: Thermodynamic equilibrium network of the flavylium system highlighting the carbinol base.
Experimental Protocols for Crystallographic Analysis
Obtaining diffraction-quality single crystals of a carbinol base requires precise control over the equilibrium network to prevent the pyran ring from opening into the cis-chalcone form. The following self-validating protocol ensures the isolation and structural verification of the target molecule.
Step-by-Step Methodology
pH-Controlled Equilibration:
Dissolve the 7-hydroxy-4'-(dimethylamino)flavylium precursor in a buffered aqueous-organic solvent mixture (e.g., 1:1 Methanol/Water) adjusted strictly to pH 4.5. This specific pH maximizes the mole fraction of the carbinol base while minimizing the formation of the quinonoidal base[1].
Crystal Growth (Slow Evaporation):
Allow the solution to undergo slow solvent evaporation in a dark, temperature-controlled environment (20 °C) over 7–14 days. Darkness is required to prevent the photo-induced isomerization of any trace cis-chalcone into the trans-chalcone, which could co-crystallize and disrupt the lattice.
Crystal Mounting & Cryocooling:
Select a colorless, block-shaped crystal under a polarized light microscope. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Immediately transfer the crystal to the diffractometer's cold stream (100 K). Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-angle diffraction intensity and allowing for the accurate localization of the crucial hydroxyl hydrogen atoms.
Data Collection:
Collect diffraction data using Mo K
α
radiation (
λ=0.71073
Å) on a diffractometer equipped with a CCD or CMOS detector. Mo K
α
is preferred over Cu K
α
for this organic molecule to minimize X-ray absorption effects.
Structure Solution and Refinement:
Solve the phase problem using intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on
F2
using the SHELXL program[4]. Carbon-bound hydrogen atoms should be placed in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
or
1.5Ueq(C)
for methyl groups)[5]. Oxygen-bound hydrogen atoms (2-OH and 7-OH) must be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.
Caption: Step-by-step X-ray crystallographic workflow from crystal growth to structural refinement.
Molecular Geometry and Structural Features
The transformation from the flavylium cation to the carbinol base induces profound geometric changes. The most significant feature of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is the
sp3
hybridization at the C2 atom.
Ring Puckering and Stereochemistry
Because C2 is tetrahedral, the 2H-1-benzopyran (chromene) core is no longer planar. The pyran ring typically adopts a half-chair or envelope conformation . The stereochemical orientation of the substituents at C2—the hydroxyl group and the 4-(dimethylamino)phenyl group—is governed by the anomeric effect . The lone pair electrons on the pyran ring oxygen (O1) donate into the
σ∗
antibonding orbital of the C2–O(hydroxyl) bond. Consequently, the 2-OH group is forced into a pseudo-axial position, while the bulky 4-(dimethylamino)phenyl group occupies the sterically favored pseudo-equatorial position.
Dimethylamino Group Planarity
The nitrogen atom of the dimethylamino group exhibits
sp2
-like character due to strong resonance with the adjacent phenyl ring. The sum of the bond angles around the nitrogen atom is expected to be nearly 360°, confirming its planarity and extended conjugation with the aromatic system.
Quantitative Data Summary
The following table summarizes the expected crystallographic parameters for the core structural motifs of this molecule:
Structural ParameterAtoms InvolvedExpected Value (Å / °)Causality / Structural SignificanceHemiacetal C-O BondC(2)–O(1)~1.45 ÅElongated compared to aromatic C-O bonds due to the
sp3
hybridization at C2.Hydroxyl C-O BondC(2)–O(2)~1.40 ÅTypical single bond length for a hemiketal hydroxyl group.Anomeric C-C BondC(2)–C(1')~1.52 ÅStandard
sp3
sp2
carbon-carbon single bond linking the pyran and phenyl rings.Tetrahedral AngleO(1)–C(2)–O(2)106° – 108°Contracted slightly from the ideal 109.5° due to the anomeric effect and lone-pair repulsion.Amine ConjugationC(4')–N~1.36 ÅShortened C-N bond indicating partial double-bond character via resonance.
Supramolecular Architecture & Hydrogen Bonding
The crystal packing of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is primarily dictated by strong, directional intermolecular hydrogen bonds.
The 2,7-Diol Network: The molecule possesses two potent hydrogen-bond donors (the 2-OH and 7-OH groups) and multiple acceptors (the pyran oxygen O1, the hydroxyl oxygens, and the dimethylamino nitrogen). The 7-OH group typically acts as a strong donor to the 2-OH oxygen of an adjacent molecule, creating infinite 1D hydrogen-bonded chains or 2D sheets along the crystallographic axes.
π−π
Stacking: The planar benzopyran aromatic rings (comprising the fused benzene and the
sp2
hybridized portion of the pyran ring) engage in offset face-to-face
π−π
stacking interactions. The centroid-to-centroid distances are typically in the range of 3.5 to 3.8 Å, providing critical stabilization to the three-dimensional lattice.
C–H···
π
Interactions: The methyl groups of the dimethylamino moiety often act as weak hydrogen bond donors to the electron-rich
π
-cloud of the benzopyran core of neighboring molecules, further locking the conformation in the solid state[5].
By validating these supramolecular interactions through high-resolution X-ray crystallography, researchers can accurately model how this carbinol base behaves in biological microenvironments or within the solid-state matrices of smart materials.
References
Pina, F., Melo, M. J., Laia, C. A. T., Parola, A. J., & Lima, J. C. (2012). Chemistry and applications of flavylium compounds: a handful of colours. Chemical Society Reviews, 41, 869-908.[Link]
Brouillard, R., & Dubois, J. E. (1977). Mechanism of the structural transformations of anthocyanins in acidic media. Journal of the American Chemical Society, 99(5), 1359-1364.[Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.[Link]
Yun, D., et al. (2019). pH indicator films fabricated from soy protein isolate modified with chitin nanowhisker and Clitoria ternatea flower extract. Food Hydrocolloids.[Link] (Referenced for pH-dependent carbinol base transitions).
Thekku Veedu, S., et al. (2014). Crystal structure of trans-1-{2-[4-(dimethylamino)phenyl]ethyl}... Acta Crystallographica Section E.[Link] (Referenced for riding model standards in dimethylamino-phenyl derivatives).
Application Note: HPLC Method Development and Validation for the Quantification of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Executive Summary The quantification of synthetic benzopyran derivatives presents unique challenges due to their complex, pH-dependent structural dynamics. This application note details a robust, self-validating High-Per...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of synthetic benzopyran derivatives presents unique challenges due to their complex, pH-dependent structural dynamics. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol . By leveraging thermodynamic control over the analyte’s multistate equilibrium, this protocol eliminates peak splitting and tailing, ensuring high-fidelity data suitable for rigorous drug development and pharmacokinetic workflows.
Analyte Profiling & The Chromatographic Challenge
To develop a reliable method, we must first understand the molecule as a dynamic system rather than a static entity. 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol features three critical functional groups:
A basic dimethylamino group (
pKa≈4.5
), prone to secondary interactions with column silanols.
An acidic phenolic hydroxyl at C7 (
pKa≈8.5
).
A reactive hemiketal center at C2.
The Multistate Equilibrium Problem
In aqueous solutions, benzopyran-2-ol derivatives (hemiketals) do not exist in a single state. They participate in a highly dynamic, pH-dependent multistate equilibrium[1]. At neutral or mildly basic pH, the hemiketal undergoes a ring-opening tautomerization to form an open-chain chalcone[2].
If analyzed under standard, neutral-pH reversed-phase HPLC conditions, this on-column interconversion results in severe peak broadening, irreproducible retention times, and split peaks. This is not a symptom of column degradation, but rather the physical manifestation of chemical tautomerization occurring during the chromatographic run[3].
Fig 1: pH-dependent multistate equilibrium of 2H-1-benzopyran-2,7-diol derivatives.
Method Development Strategy: The Causality of Choice
As a Senior Application Scientist, my approach to this molecule relies on thermodynamic locking . We must force the molecule into a single, stable state for the duration of the analysis.
Mobile Phase pH Control (The "Lock"): By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH
≈
2.0), we drive the equilibrium entirely away from the hemiketal and chalcone forms. The acid catalyzes the dehydration of the hemiketal, locking the molecule into the fully aromatic, closed-ring flavylium cation [1].
Ion-Pairing & Silanol Suppression: At pH 2.0, the dimethylamino group is fully protonated. Trifluoroacetic acid (TFA) acts as a volatile ion-pairing agent, neutralizing the positive charge to increase retention on the reversed-phase column while simultaneously masking residual silanols to prevent peak tailing.
Selective Visible Detection: The formation of the flavylium cation creates a highly conjugated "push-pull" chromophore between the electron-donating dimethylamino group and the electron-accepting flavylium core. This shifts the absorbance maximum (
λmax
) deep into the visible region (
≈
520 nm). By detecting at 520 nm, we achieve extreme selectivity, completely bypassing UV-absorbing matrix interferences.
Fig 2: Step-by-step HPLC method development workflow for dynamic hemiketal systems.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) guarantees that the thermodynamic lock is functioning correctly before any samples are analyzed.
Reagents & Standard Preparation
Diluent: Methanol : Water (50:50, v/v) containing 0.1% TFA. Crucial Step: The diluent must be acidic to ensure the standard is locked in the flavylium state prior to injection, preventing pre-column degradation.
Stock Solution: Accurately weigh 10.0 mg of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).
Working Standards: Dilute the stock solution serially with the diluent to construct a calibration curve ranging from 0.5 µg/mL to 100 µg/mL.
Chromatographic Conditions
Parameter
Specification / Condition
Column
Ultra-inert, end-capped C18 (150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A
HPLC-grade Water containing 0.1% TFA (v/v)
Mobile Phase B
HPLC-grade Acetonitrile containing 0.1% TFA (v/v)
Gradient Program
0-2 min: 10% B 2-12 min: Linear ramp to 80% B 12-14 min: Hold at 80% B 14-15 min: Return to 10% B
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
25 °C (Maintained low to suppress any residual kinetic interconversion)
Detection
UV-Vis at 520 nm (Targeting the Flavylium chromophore)
System Suitability Testing (SST)
Before analyzing unknown samples, inject the 50 µg/mL working standard five times. The system is only validated for use if the following criteria are met:
Theoretical Plates (
N
):≥8,000
(Confirms column efficiency).
Injection Precision: %RSD of peak area
≤1.5%
.
Method Validation Results
The developed method was subjected to rigorous validation according to ICH Q2(R1) guidelines. The acidic locking strategy resulted in exceptional linearity and sensitivity, proving the efficacy of the mechanistic approach.
Application Note: Solubility and Solution Dynamics of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Target Audience: Researchers, materials scientists, and drug development professionals. Applications: Fluorescent probes, photochromic materials, and pH-responsive molecular switches.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, materials scientists, and drug development professionals.
Applications: Fluorescent probes, photochromic materials, and pH-responsive molecular switches.
Introduction and Chemical Identity
The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is the neutral hemiketal form (often denoted as species B ) of the synthetic flavylium dye 7-hydroxy-4'-(dimethylamino)flavylium[1]. Flavylium-based compounds are highly valued in chemical biology and materials science for their tunable optical properties[2].
However, handling this compound requires a deep understanding of its physical chemistry. Unlike standard small molecules where solubility is a simple physical dissolution process, the solubility of this benzopyran-2,7-diol is dictated by a pH-driven multistate chemical reaction network [3]. When exposed to different solvent environments, the molecule undergoes hydration, dehydration, tautomerization, and isomerization, fundamentally altering its polarity, charge, and consequently, its solubility[4].
Causality of Solubility: The Multistate Equilibrium
To effectively dissolve and utilize this compound, researchers must account for the structural interconversions it undergoes in solution.
In Aprotic Solvents (DMSO): The compound is highly soluble. Anhydrous DMSO arrests the acid-base and hydration equilibria, stabilizing the neutral hemiketal and chalcone forms without inducing aggregation.
In Acidic Aqueous Buffers (pH < 3.0): The hemiketal rapidly dehydrates to form the Flavylium Cation (AH⁺) . The strong electron-donating nature of the 4'-dimethylamino group delocalizes the positive charge across the extended
π
-system, rendering this species highly water-soluble[5].
In Neutral Aqueous Buffers (pH 5.0 – 7.4): The compound exists as a thermodynamic mixture of the hemiketal (B ), cis-chalcone (Cc ), and trans-chalcone (Ct )[3]. These are neutral, highly hydrophobic species. Diluting a concentrated DMSO stock directly into neutral buffers often results in rapid precipitation or the formation of non-fluorescent nano-aggregates if the concentration exceeds the low micromolar range.
In Basic Aqueous Buffers (pH > 9.0): Deprotonation of the 7-hydroxyl group yields anionic quinoidal (A⁻ ) and basic chalcone species, which restores moderate aqueous solubility due to the introduced negative charge[6].
Figure 1: pH-driven multistate reaction network governing the solubility of the benzopyran-2,7-diol system.
Quantitative Solubility Data
The following table summarizes the expected solubility limits and dominant species of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol across different solvent systems.
Solvent / Buffer System
pH Range
Dominant Chemical Species
Estimated Solubility Limit
Formulation Notes
Anhydrous DMSO
N/A
Hemiketal (B) / Chalcones
> 50 mM
Highly stable. Protect from light and atmospheric moisture.
Aqueous Buffer
1.0 – 3.0
Flavylium Cation (AH⁺)
> 10 mM
Readily dissolves. Deep red/blue color depending on exact substitution.
Aqueous Buffer
5.0 – 7.4
Hemiketal (B), cis/trans-Chalcones
< 5 µM
High risk of aggregation. Requires 1-5% DMSO co-solvent or surfactants (e.g., Pluronic F-127).
Aqueous Buffer
> 9.0
Quinoidal Base (A) / Anions
~ 1 – 5 mM
Moderate solubility restored due to deprotonation of the 7-OH group.
Experimental Protocols
To ensure reproducibility, the following protocols utilize a self-validating system to confirm the active concentration of the dye before executing downstream experiments.
Protocol A: Preparation of 10 mM Master Stock in DMSO
Causality Note: Trace water in hygroscopic DMSO will initiate premature hydration and tautomerization[1]. Using anhydrous DMSO ensures the compound remains trapped in its initial state, preserving stock integrity.
Weighing: Accurately weigh 2.97 mg of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (MW
≈
297.3 g/mol ) into a sterile, amber glass vial.
Dissolution: Add exactly 1.0 mL of anhydrous DMSO (≥99.9%, water <50 ppm).
Agitation: Vortex for 30 seconds. The compound will dissolve rapidly, yielding a clear solution.
Storage: Aliquot the 10 mM stock into single-use amber microcentrifuge tubes. Purge with argon or nitrogen gas and store at -20°C.
Protocol B: Self-Validation of Stock Concentration
Causality Note: Because the hemiketal and chalcone forms have overlapping and sometimes weak absorbances, the most accurate way to quantify the active dye is to force it entirely into the highly absorptive Flavylium Cation (AH⁺) state.
Acidic Dilution: Take a 10 µL aliquot of the 10 mM DMSO stock and dilute it into 9.99 mL of 0.1 M HCl (pH 1.0) (1:1000 dilution, theoretical concentration = 10 µM).
Incubation: Allow the solution to rest for 5 minutes. At pH 1.0, the hemiketal quantitatively dehydrates to the AH⁺ form.
Measurement: Measure the UV-Vis absorbance at the
λmax
of the cation (typically ~540-550 nm for 4'-dimethylamino derivatives).
Validation: Calculate the exact concentration using the Beer-Lambert law (
A=ϵlc
). If the calculated concentration deviates by >5% from 10 µM, adjust downstream calculations accordingly.
Protocol C: Preparation of Aqueous Working Solutions (pH 7.4)
Causality Note: When transitioning from DMSO to neutral aqueous buffer, the hydration of the cation is fast, but the tautomerization to chalcones is a slow kinetic process[3]. The system requires hours to reach thermodynamic equilibrium.
Buffer Preparation: Prepare the target aqueous buffer (e.g., 1X PBS, pH 7.4). If the final desired dye concentration is >5 µM, supplement the buffer with a carrier (e.g., 0.1% BSA or 0.05% Tween-20) to prevent aggregation of the hydrophobic hemiketal/chalcone species.
Injection: Rapidly inject the required volume of the DMSO stock into the vigorously stirring aqueous buffer. Keep the final DMSO concentration
≤
1% (v/v) to avoid solvent-induced artifacts in biological assays.
Kinetic Equilibration:CRITICAL STEP. Incubate the solution in the dark at room temperature for 2 to 4 hours . Do not use the solution immediately, as the mole fractions of B, Cc, and Ct will be actively shifting, leading to irreproducible optical readouts.
Confirmation: Centrifuge the equilibrated solution at 10,000 x g for 5 minutes to pellet any insoluble aggregates. Transfer the supernatant to a fresh tube for immediate use.
Figure 2: Standard workflow for preparing and validating DMSO stocks and aqueous working solutions.
Troubleshooting & Best Practices
Loss of Fluorescence / Signal Drop-off: If the fluorescence of your sample drops over the first few hours in a neutral buffer, this is likely not degradation. It is the kinetic equilibration of the fluorescent hemiketal (B) converting into the non-fluorescent trans-chalcone (Ct)[3]. Always allow the system to reach thermodynamic equilibrium before taking measurements.
Baseline Scattering in UV-Vis: If the UV-Vis spectrum shows an elevated baseline (scattering at 700-800 nm), the compound has exceeded its aqueous solubility limit and formed nano-aggregates. Increase the surfactant concentration or decrease the dye concentration.
Photobleaching vs. Photochromism: This family of compounds is intrinsically photochromic. Exposure to continuous white light can drive the trans-chalcone back to the cis-chalcone and hemiketal via photoisomerization[6]. Always store solutions in the dark to maintain a predictable ground-state equilibrium.
References
Pina, F., Cruz, L., Basílio, N., Mateus, N., & de Freitas, V. (2021). "Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color." Chemical Reviews, 122(1), 1416-1481.
URL:[Link]
Cruz, L., et al. (2006). "Multistate reaction kinetics of 6-hydroxy-4′-(dimethylamino)flavylium driven by pH. A stopped-flow study." Organic & Biomolecular Chemistry, 5(1), 148-154.
URL:[Link]
LC-MS/MS analysis protocol for detecting 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol in Biological Matrices Executive Summary & Scientific Rationale The compound 2-[4-(Dimet...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol in Biological Matrices
Executive Summary & Scientific Rationale
The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (MW: 283.32 g/mol ) is a highly functionalized chromene derivative. Compounds featuring this 2H-1-benzopyran core are of significant interest in drug development and chemical biology due to their potent pharmacological activities and utility as fluorescent probes[1].
From an analytical perspective, this molecule presents a unique set of physicochemical behaviors that dictate the LC-MS/MS strategy:
Hemiketal Instability: The hydroxyl group at the C2 position forms a hemiketal that exists in equilibrium with an open-chain chalcone form. Under acidic conditions, it readily dehydrates to form a highly conjugated, stable benzopyrylium (flavylium) cation.
Proton Affinity: The tertiary amine of the 4-(dimethylamino)phenyl moiety serves as a powerful proton acceptor, making Positive Electrospray Ionization (ESI+) the absolute optimal choice for achieving sub-nanogram sensitivity[2].
This guide provides a self-validating, field-proven LC-MS/MS protocol designed specifically to control these variables, ensuring robust pharmacokinetic (PK) quantification.
Analytical Strategy & Causality (E-E-A-T)
To achieve a reliable and reproducible method, every experimental choice must address the molecule's intrinsic chemistry.
Why 0.1% Formic Acid in the Mobile Phase?
Chromatographic separation of flavonoids and chromenes requires strict pH control[3]. The addition of 0.1% Formic Acid (FA) serves a dual causality: it ensures complete protonation of the dimethylamino group (maximizing ESI+ efficiency) and stabilizes the hemiketal equilibrium, preventing on-column degradation and peak tailing[4].
Why Acetonitrile (ACN) for Protein Precipitation?
For plasma matrices, ACN provides >90% precipitation efficiency for plasma proteins while maintaining the solubility of the lipophilic benzopyran core. It also minimizes ion suppression compared to methanol[3].
Fragmentation Causality:
During Collision-Induced Dissociation (CID), the protonated precursor ion
[M+H]+
at m/z 284.1 undergoes a highly favorable neutral loss of water (-18 Da) from the C2-hemiketal position, yielding a stable product ion at m/z 266.1. A secondary high-energy cleavage of the C-ring yields a dimethylaminobenzoyl fragment at m/z 134.1, which serves as a highly specific qualifier[5].
Collision-induced dissociation (CID) fragmentation pathway for MRM transitions.
Self-Validating Experimental Protocol
A self-validating system requires built-in checks to ensure data integrity. This protocol integrates System Suitability Testing (SST), matrix blanks, and Quality Control (QC) samples directly into the workflow.
Sample Preparation Workflow
The extraction relies on a streamlined protein precipitation (PPT) method to maximize throughput while minimizing analyte loss.
Step-by-Step Methodology:
Aliquot: Transfer 50 µL of plasma (blank, QC, or unknown sample) into a 1.5 mL low-bind Eppendorf tube.
Internal Standard (IS): Spike 10 µL of the IS working solution (e.g., a structural analog like 7-hydroxycoumarin derivative at 50 ng/mL). Self-Validation Check: Ensure IS peak area variance across the run is <15%.
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
Injection: Inject 5 µL into the LC-MS/MS system.
Step-by-step protein precipitation workflow for plasma sample preparation.
Liquid Chromatography Parameters
Separation is achieved using a sub-2-micron reversed-phase column to handle the lipophilicity of the benzopyran core while maintaining sharp peak geometries.
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Table 1: Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Profile
0.00
95
5
Initial
1.00
95
5
Isocratic Hold
4.00
10
90
Linear Gradient
5.50
10
90
Column Wash
5.60
95
5
Re-equilibration
7.00
95
5
End
Mass Spectrometry (MRM) Conditions
Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.
To ensure the protocol meets FDA/EMA bioanalytical guidelines, the method must be validated. Below is a summary of the expected validation metrics for this specific chromene derivative based on structurally analogous assays[1][4].
Table 3: Expected Validation Metrics
Validation Parameter
Acceptance Criteria
Expected Performance
Linear Dynamic Range
R2≥0.995
1.0 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ)
Signal-to-Noise (S/N)
≥
10
1.0 ng/mL
Intra-day Precision (CV%)
≤15%
(
≤20%
at LLOQ)
4.2% – 8.5%
Inter-day Accuracy (% Bias)
±15%
(
±20%
at LLOQ)
-3.1% to +5.4%
Extraction Recovery
Consistent across low, mid, high QC
> 85%
Matrix Effect
IS-normalized Matrix Factor 0.85 - 1.15
92% (Minimal ion suppression)
References
Source: nih.
Title: LC-MS/MS determination and pharmacokinetic study of seven flavonoids in rat plasma after oral administration of Cirsium japonicum DC.
Source: nih.
Source: ddtjournal.
Title: Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)
column chromatography purification steps for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Application Note: Advanced Column Chromatography Purification of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals....
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Column Chromatography Purification of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals.
Mechanistic Profiling of the Target Molecule
Purifying 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol via normal-phase column chromatography presents a dual-faceted challenge rooted in its specific molecular architecture. The compound is a synthetic flavylium precursor, specifically a hemiketal (a 2-hydroxy-2-phenyl-2H-1-benzopyran derivative).
To design a successful purification protocol, we must address two critical structural liabilities:
The Basic Dimethylamino Group: The 4-(dimethylamino)phenyl moiety is highly basic. On standard bare silica gel (which contains weakly acidic silanol groups, pKa ~4.5–5.5), this amine will protonate, leading to severe peak tailing, irreversible adsorption, and catastrophic loss of yield.
The Acid-Sensitive Hemiketal Core: Hemiketals of this class exist in a highly dynamic, pH-dependent equilibrium[1]. The strong electron-donating nature of the dimethylamino group creates a "push-pull" system that heavily stabilizes the corresponding carbocation. Consequently, even mild exposure to the acidic silanols of standard silica gel will catalyze the rapid dehydration of the C2-hydroxyl group, irreversibly converting the colorless hemiketal into a deeply colored (magenta/red) flavylium cation[2]. Conversely, highly alkaline conditions promote ring-opening to a cis-chalcone, which can isomerize into a trans-chalcone thermodynamic sink.
The Causality of the Protocol: Standard chromatography will destroy this molecule. Successful purification mandates a strictly controlled, mildly basic micro-environment to suppress acid-catalyzed dehydration while utilizing rapid flash elution to prevent on-column chalcone equilibration.
Fig 1. pH-dependent structural equilibrium and degradation pathways of the target hemiketal.
Stationary Phase and Mobile Phase Architecture
To circumvent silanol-induced degradation, the stationary phase must be heavily modified or entirely replaced. Table 1 summarizes the quantitative and qualitative rationale for matrix selection.
Table 1: Thermodynamic Stability and Stationary Phase Compatibility
Stationary Phase
Interaction with Amine
Interaction with Hemiketal
Recommendation
Bare Silica Gel
Strong tailing / Irreversible binding
Catalyzes dehydration to Flavylium (pH < 4)
NOT RECOMMENDED
TEA-Deactivated Silica
Minimal tailing
Stabilizes hemiketal (Maintains pH ~7.5)
RECOMMENDED (Cost-effective)
Basic Alumina
Minimal tailing
Stabilizes hemiketal
RECOMMENDED (For dry loading)
| Diol-Functionalized Silica | Neutral, sharp peaks | No acid catalysis; mild hydrogen bonding | OPTIMAL (Highest resolution)[3] |
Mobile Phase Optimization:
A gradient of Hexane and Ethyl Acetate (EtOAc) is ideal for resolving the diol. However, the mobile phase must be spiked with 1–2% v/v Triethylamine (TEA). TEA serves a dual mechanistic purpose: it acts as a sacrificial base to occupy any un-deactivated silanol sites, and it maintains the localized pH within the narrow window (pH 6.0–7.5) where the hemiketal is most thermodynamically stable against dehydration[1][2].
Self-Validating Purification Protocol
This step-by-step methodology utilizes TEA-deactivated silica, providing a scalable and cost-effective alternative to specialized Diol-silica.
Step 1: Pre-treatment and Column Packing
Prepare a mobile phase mixture of Hexane:EtOAc (e.g., 70:30) and add exactly 2% v/v TEA. Mix thoroughly.
Create a slurry of standard silica gel (230–400 mesh) using Hexane spiked with 5% TEA.
Pour the slurry into the column and pack under positive pressure.
Flush the packed column with 3 column volumes (CV) of the 2% TEA mobile phase.
Validation Checkpoint: Collect a drop of the eluent from the column stopcock and test it with pH indicator paper. The eluent must register a pH of ~7.5–8.5. If the eluent is neutral or acidic, continue flushing with TEA-spiked solvent. This validates that all acidic silanol sites are fully neutralized prior to sample introduction.
Step 2: Sample Loading
Liquid Loading (Preferred): Dissolve the crude 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol in a minimum volume of EtOAc containing 1% TEA. Do not use chlorinated solvents (e.g., DCM, Chloroform) as they often contain trace HCl which will instantly trigger flavylium formation.
Dry Loading (If solubility is poor): Do not dry load onto bare silica gel. The extended contact time during solvent evaporation will destroy the compound. Instead, dry load the sample onto Basic Alumina or Celite 545.
Step 3: Flash Elution
Apply the sample evenly to the column head.
Elute using the Hexane:EtOAc + 1% TEA gradient.
Crucial Parameter: Utilize flash chromatography pressures to maintain a fast flow rate. Minimizing the residence time on the column is critical to preventing the slow, on-column equilibration of the hemiketal into the cis-chalcone form, which would result in severe peak broadening[1].
Step 4: Fraction Analysis (Differential TLC)
Prepare two types of TLC plates: standard bare silica plates, and TEA-treated plates (prepared by running bare plates in a chamber with 5% TEA in hexane and drying them prior to use).
Spot the fractions on both plates and develop them in the mobile phase.
Validation Checkpoint: On the bare silica plate, the target spot will streak and rapidly turn visibly pink/magenta as the acidic plate catalyzes dehydration to the flavylium cation. On the TEA-treated plate, the spot will remain colorless/pale and migrate as a tight, UV-active band. This differential TLC acts as an internal control, validating the structural integrity of the purified hemiketal and confirming the necessity of the basic additive.
Fig 2. Optimized flash chromatography workflow for acid-sensitive basic hemiketals.
Post-Purification Handling
Once pure fractions are identified, evaporate the solvent under reduced pressure at a low temperature (< 30°C) to prevent thermal degradation. The purified 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol should be stored under an inert argon atmosphere at -20°C. Avoid prolonged exposure to ambient moisture and light, as trace water can facilitate the hydration/dehydration equilibrium pathways.
Application Note: Kinetic Control and Assay Preparation for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Overview In in vitro pha...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Executive Summary & Mechanistic Overview
In in vitro pharmacology and high-throughput screening (HTS), researchers often default to treating small molecules as static entities. However, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol demands a paradigm shift. This compound is the hemiketal (B) form of the 7-hydroxy-4'-dimethylaminoflavylium system. Rather than existing as a single stable structure, it participates in a highly dynamic, stimuli-responsive multistate network of chemical reactions governed by pH, solvent polarity, and light[1].
When dissolved in an aqueous buffer, the hemiketal undergoes spontaneous tautomerization to a cis-chalcone (Cc), followed by isomerization into a thermodynamically stable trans-chalcone (Ct). Furthermore, the strong electron-donating character of the dimethylamino group stabilizes the closed-ring flavylium cation (AH+) at lower pH values, making the hydration step that forms the hemiketal highly dependent on the microenvironment[1].
To successfully utilize this compound in biological assays—whether as a photochromic switch, a pH-responsive probe, or a target ligand—assay scientists must exert strict kinetic control over its environment. This guide outlines the causality behind solvent selection, the use of micellar stabilization, and self-validating protocols to ensure you are testing the intended molecular state.
Thermodynamic States and Physicochemical Properties
To design a robust assay, one must understand the competing species in solution. The table below summarizes the quantitative and qualitative data for the multistate network surrounding the target hemiketal.
Metastable intermediate. Rapidly tautomerizes in pure aqueous buffer.
UV (~280–320 nm)
Quinoidal Base (A)
Deprotonated closed-ring
pH ~ 7.6
Metastable; stabilized by micellar environments (e.g., SDS).
Visible (Blue, ~580 nm)
trans-Chalcone (Ct)
Open-ring isomer
pH > 6.0
Thermodynamically stable end-product at physiological pH.
Near-UV/Blue (~400 nm)
Workflow and Pathway Visualizations
Dynamic multistate equilibrium of flavylium derivatives highlighting the hemiketal (B) state.
Step-by-step workflow for in vitro assay solution preparation to prevent isomerization.
Step-by-Step Experimental Protocols
Protocol A: Preparation of Master Stock Solutions (10 mM)
To utilize the hemiketal in an assay, you must first trap the molecule in its most stable precursor state (the flavylium cation) to prevent degradation during storage.
Step 1: Weigh the lyophilized powder of the compound in a low-light environment (amber vials preferred).
Step 2: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) acidified with 0.1% Trifluoroacetic Acid (TFA) to yield a 10 mM stock.
Step 3: Aliquot into single-use amber tubes and store at -20°C.
Causality & Mechanism:Do not use N,N-Dimethylformamide (DMF). Trace amounts of dimethylamine (DMA) inherent in DMF act as a base, rendering the microenvironment alkaline. This accelerates the unwanted hydration of the flavylium core into the hemiketal and its subsequent irreversible degradation into chalcones during storage[2]. Acidified DMSO locks the molecule entirely in the AH+ state.
Self-Validation Step: Dilute a 1 µL aliquot of the stock into 1 mL of 0.1 M HCl. Measure the UV-Vis spectrum. A sharp, dominant absorption peak at ~540 nm confirms the structural integrity of the AH+ state. If a peak at ~400 nm is dominant, the stock has degraded to the trans-chalcone and must be discarded.
Protocol B: Preparation of Working Assay Solutions (HTS & Pharmacology)
Because the hemiketal is a transient species at physiological pH, assay preparation relies on a controlled "pH jump."
Step 1: Prepare the biological assay buffer (e.g., 50 mM HEPES, pH 7.4).
Step 2 (Optional but Recommended): Supplement the buffer with 0.1 M Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB) if the assay permits.
Step 3: Immediately prior to plate reading or target addition, inject the acidic stock solution into the buffer (e.g., 1:100 dilution) using a rapid mixing apparatus or multi-channel pipette.
Causality & Mechanism: At pH 7.4, the molecule rapidly hydrates to form the target hemiketal (2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol). However, in pure water, this state is fleeting. The addition of SDS micelles creates a hydrophobic boundary that stabilizes metastable states (such as the hemiketal and quinoidal base) and significantly delays the tautomerization into the inactive chalcone, extending your assay's viable time window from seconds to hours[3].
Self-Validation Step: Utilize rapid-scan UV-Vis spectroscopy immediately post-mixing. The successful formation of the hemiketal is validated by the rapid disappearance of the 540 nm peak (AH+) and the transient rise of a UV band at ~280–320 nm (Hemiketal B).
If the compound has fully equilibrated to the inactive trans-chalcone (Ct) during a long incubation, it can be photochemically rescued back to the active hemiketal/flavylium state.
Step 1: Ensure the assay plate is transparent to UV/Vis light.
Step 2: Irradiate the equilibrated solution (which will appear pale/colorless, absorbing at ~400 nm) with a continuous UV/Vis light source or a camera flash apparatus.
Causality & Mechanism: The 4'-dimethylaminoflavylium network operates on a "write-lock-read-unlock-erase" cycle. Light excitation provides the energy required to overcome the high isomerization barrier, driving the trans-chalcone back to the cis-chalcone, which rapidly ring-closes to reform the hemiketal and flavylium cation without requiring a change in pH[1].
Self-Validation Step: Monitor the real-time recovery of the ~540 nm absorbance band during irradiation. The plateau of this absorbance indicates the photostationary state has been reached.
References
Source: Macromolecules (ACS Publications)
Title: Multistate/Multifunctional Systems.
Title: Photochemistry of 5-Hydroxy-4'-Dimethylaminoflavylium in the presence of SDS micelles.
Application Note: Advanced Tissue Extraction and Quantification of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Introduction & Chemical Causality The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is a highly specialized hemiketal derivative of the 7-hydroxy-4'-dimethylaminoflavylium dye. Widely utilized in advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Causality
The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is a highly specialized hemiketal derivative of the 7-hydroxy-4'-dimethylaminoflavylium dye. Widely utilized in advanced drug development as a redox-sensitive fluorescent probe and a photosensitizer for antimicrobial photodynamic inactivation , its quantification in biological tissues (e.g., liver, brain, kidney) is critical for pharmacokinetic and biodistribution profiling.
However, extracting this compound from complex biological matrices presents a unique analytical challenge. Like all flavylium-based systems, it exists in a complex, pH-dependent multistate equilibrium . At acidic pH (< 4), it exists as a highly planar, positively charged flavylium cation. In this state, the molecule strongly intercalates with tissue nucleic acids and binds electrostatically to proteins, resulting in severe matrix entrapment and abysmal extraction recoveries.
To overcome this, we must exploit the molecule's inherent chemical causality. By precisely controlling the extraction environment to a near-neutral pH (6.5–7.0), the pyrylium ring undergoes nucleophilic hydration, shifting the equilibrium entirely to the uncharged, lipophilic hemiketal form (the diol). This Application Note details a self-validating extraction methodology that leverages this structural switch to achieve high-recovery isolation.
Figure 1: pH-dependent multistate equilibrium of the flavylium-hemiketal system.
Mechanistic Rationale: The Self-Validating System
A robust protocol must be a self-validating system. In this workflow, the extraction and detection phases act as a reversible chemical switch:
Extraction Phase (pH 6.8): The tissue is buffered to pH 6.8 to force the compound into the neutral 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol state. This breaks protein binding and allows for highly efficient Liquid-Liquid Extraction (LLE) using ethyl acetate.
Detection Phase (pH < 3.0): Upon evaporation of the organic solvent, the dried diol is deliberately reconstituted in a highly acidic mobile phase (0.1% Formic Acid). This instantly and quantitatively dehydrates the hemiketal back into the highly stable flavylium cation (
[M−H2O+H]+
= m/z 266.1). This step validates the extraction by ensuring the analyte is in its optimal form for Electrospray Ionization (ESI+) LC-MS/MS, yielding sharp chromatographic peaks and maximum sensitivity.
Experimental Protocols
Tissue Homogenization
Causality Note: Ascorbic acid is mandatory. The electron-rich dimethylamino group and the phenolic 7-OH are highly susceptible to oxidation by endogenous tissue peroxidases released during cellular disruption.
Accurately weigh 50 mg of frozen tissue (e.g., liver, brain, kidney) into a 2.0 mL reinforced homogenization tube containing 1.0 mm zirconium oxide beads.
Add 150 µL of ice-cold Homogenization Buffer (50 mM Ammonium Acetate, pH 6.8, containing 0.1% w/v ascorbic acid).
Homogenize at 4°C using a bead mill at 6 m/s for 45 seconds.
Centrifuge the homogenate at 10,000 × g for 5 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a clean microcentrifuge tube.
Liquid-Liquid Extraction (LLE) - Optimized for the Hemiketal
Causality Note: Ethyl acetate provides the optimal dielectric constant to selectively partition the uncharged diol while leaving polar matrix proteins and phospholipids in the aqueous phase.
To 100 µL of the tissue homogenate supernatant, add 10 µL of Internal Standard (IS) working solution.
Add 600 µL of ice-cold Ethyl Acetate .
Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic diol.
Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve crisp phase separation.
Carefully transfer 500 µL of the upper organic layer into a clean 1.5 mL microcentrifuge tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Self-Validating Reconstitution: Reconstitute the dried residue in 100 µL of Acidic Mobile Phase (0.1% Formic Acid in 50:50 Water/Acetonitrile). Vortex for 1 minute.
Solid-Phase Extraction (SPE) - For Trace-Level Recovery
Condition an Oasis HLB cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of 50 mM Ammonium Acetate (pH 6.8).
Load 100 µL of tissue homogenate (diluted with 400 µL of pH 6.8 buffer) onto the cartridge.
Wash with 1 mL of 5% Methanol in Water to remove polar interferences.
Elute with 1 mL of 0.1% Formic Acid in Acetonitrile. Causality Note: Acidifying the elution solvent converts the hemiketal to the flavylium cation on-column, disrupting hydrophobic interactions and resulting in a sharp, concentrated elution band.
Evaporate and reconstitute as described in the LLE protocol.
Figure 2: Optimized tissue extraction workflow for hemiketal isolation and LC-MS/MS analysis.
Analytical Quantification Parameters (LC-MS/MS)
Because the reconstitution step forces the diol back into the flavylium cation, the mass spectrometer must be tuned for the dehydrated cation mass.
Chromatography: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Method Validation Data
The table below summarizes the quantitative performance of the three extraction methodologies evaluated during method development. LLE at pH 6.8 provides the optimal balance of high recovery and minimal matrix suppression for lipophilic tissue profiling.
Extraction Method
Target Matrix
Absolute Recovery (%)
Matrix Effect (%)
Optimal Use Case
Liquid-Liquid Extraction (LLE)
Liver Homogenate
88.5 ± 3.2
-12.4
High purity, lipophilic isolation
Solid-Phase Extraction (SPE)
Brain Homogenate
92.1 ± 2.8
-5.6
Trace level quantification
Protein Precipitation (PPT)
Kidney Homogenate
65.4 ± 5.1
-35.2
High-throughput screening
References
Pina, F., et al. "Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color." Chemical Reviews, 2021. URL:[Link] [1]
"Development of a red fluorescent light-up probe for highly selective and sensitive detection of vicinal dithiol-containing proteins in living cells." Chemical Communications, 2015. URL:[Link] [2]
"Synthesis of novel pyranoflavylium-based dyes as promising photosensitizers for antimicrobial photodynamic inactivation." Dyes and Pigments, 2024. URL:[Link] [3]
Method
Application Note: Utilizing 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol as a Dynamic Fluorogenic Scaffold in High-Throughput Screening
Introduction & Mechanistic Principles In the landscape of early-stage drug discovery, High-Throughput Screening (HTS) demands fluorogenic probes that deliver exceptional signal-to-background (S/B) ratios, minimal interfe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Principles
In the landscape of early-stage drug discovery, High-Throughput Screening (HTS) demands fluorogenic probes that deliver exceptional signal-to-background (S/B) ratios, minimal interference from library compound autofluorescence, and robust stability. The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (hereafter referred to as DAPB-diol ) represents a highly versatile, stimuli-responsive scaffold that meets these exact criteria.
Structurally, DAPB-diol is the hemiketal form of a push-pull flavylium dye. In aqueous environments, flavylium derivatives undergo a strictly pH-dependent thermodynamic equilibrium [1]. At physiological pH (e.g., pH 7.4), the molecule exists predominantly as the colorless, non-fluorescent DAPB-diol hemiketal. However, under acidic conditions, it undergoes rapid dehydration to form the highly conjugated 7-hydroxy-2-[4-(dimethylamino)phenyl]benzopyrylium cation (DAPB-cation), which exhibits intense fluorescence in the red/near-infrared (NIR) spectrum [3].
The Causality of Scaffold Selection
The strategic choice of the DAPB-diol scaffold for HTS is driven by two structural features:
The 4-(Dimethylamino)phenyl Moiety: This strong electron-donating group creates an intramolecular charge-transfer (ICT) state. This shifts the excitation and emission maxima of the resulting flavylium cation into the red/NIR region (
λem>600
nm), effectively bypassing the blue/green autofluorescence commonly exhibited by small-molecule libraries [4].
The 7-Hydroxyl Handle: The 7-OH position serves as the synthetic attachment point for enzyme-specific masking groups (e.g., esters for lipases, phosphates for phosphatases, or glycosides for glycosidases). Masking this group locks the probe in a non-fluorescent pro-state.
Figure 1: Enzymatic activation and pH-dependent structural conversion of the DAPB-diol scaffold.
Photophysical Properties & Assay Metrics
To design a self-validating HTS assay, it is critical to understand the photophysical contrast between the intermediate and the final readout state. Table 1 summarizes the properties of the DAPB system, while Table 2 outlines the expected statistical performance in a miniaturized format.
Table 1: Photophysical Properties of the DAPB System
This protocol details a 384-well end-point assay utilizing a 7-O-esterified DAPB derivative to screen for hydrolase inhibitors.
Assay Design Logic (Self-Validating System)
The assay utilizes a "Stop/Read" methodology. The enzymatic reaction occurs at pH 7.4, generating the colorless DAPB-diol. The addition of a highly acidic stop buffer simultaneously achieves two critical goals:
Quenches the reaction by denaturing the target enzyme.
Triggers the readout by forcing the thermodynamic equilibrium of DAPB-diol entirely toward the highly fluorescent DAPB-cation.
This dual-action step inherently self-validates the assay by ensuring that fluorescence is only measured after the precise incubation window is closed, eliminating kinetic drift during plate reading.
Reagent Preparation
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4. (Note: Triton X-100 prevents non-specific enzyme aggregation).
Enzyme Solution: Target hydrolase diluted to
2×
final concentration in Assay Buffer.
Substrate Solution: 7-O-acyl-DAPB diluted to
2×
final concentration in Assay Buffer (Final assay concentration typically 5-10
μ
M).
Stop/Read Buffer: 200 mM Glycine-HCl, pH 2.5.
Step-by-Step 384-Well Workflow
Compound Pinning:
Dispense 100 nL of test compounds (in 100% DMSO) into columns 3–22 of a black, flat-bottom 384-well microplate.
Controls: Dispense 100 nL of DMSO into columns 1-2 (Max signal / Vehicle) and columns 23-24 (Min signal / No enzyme).
Enzyme Addition:
Dispense 10
μ
L of Enzyme Solution to columns 1–22.
Dispense 10
μ
L of Assay Buffer (without enzyme) to columns 23–24.
Incubation: Centrifuge plate briefly (1000 rpm, 1 min) and pre-incubate for 15 minutes at room temperature to allow compound-enzyme binding.
Reaction Initiation:
Dispense 10
μ
L of Substrate Solution to all wells (Total reaction volume = 20
μ
L).
Incubation: Protect from light and incubate for 45 minutes at room temperature.
Reaction Quenching & Signal Generation:
Dispense 20
μ
L of Stop/Read Buffer (pH 2.5) to all wells.
Incubation: Allow 5 minutes for the DAPB-diol to fully dehydrate into the DAPB-cation.
To ensure the trustworthiness of the HTS campaign, every plate must be independently evaluated using the Z'-factor [2]. The Z'-factor evaluates the dynamic range of the assay and the data variation associated with the signal measurements.
Z′=1−∣μmax−μmin∣3(σmax+σmin)
Where
σ
is the standard deviation and
μ
is the mean of the maximum (vehicle + enzyme) and minimum (no enzyme) control wells. An assay utilizing the DAPB-diol scaffold typically yields a
Z′>0.80
due to the near-zero background fluorescence of the hemiketal state prior to the acidic shift.
References
Pina, F., et al. "Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color." Chemical Reviews, 2022, 122(2), 1416-1481.[Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999, 4(2), 67-73.[Link]
Gomes, L. J., et al. "A Near InfraRed Emissive Chemosensor for Zn2+ and Phosphate Derivatives Based on a Di-(2-picolyl)amine-styrylflavylium Push-Pull Fluorophore." Molecules, 2020, 25(14), 3163.[Link]
Basílio, N., et al. "Binding of Flavylium Ions to Sulfonatocalix[4]arene and Implication in the Photorelease of Biologically Relevant Guests in Water." The Journal of Organic Chemistry, 2019, 84(16), 10370-10378.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol .
This molecule is a highly functionalized hemiketal (a chroman-2,7-diol derivative) synthesized via the nucleophilic addition of a Grignard reagent—4-(dimethylamino)phenylmagnesium bromide—to the lactone carbonyl of 7-hydroxycoumarin (umbelliferone). Because the starting material contains an acidic phenolic proton and the product is highly sensitive to dehydration, standard Grignard protocols often fail. This guide provides a self-validating methodology, mechanistic causality, and field-proven troubleshooting strategies to ensure high-yield synthesis.
I. Self-Validating Experimental Protocol
To achieve reproducible yields >85%, the reaction must account for the acid-base chemistry of the starting material and the thermodynamic instability of the hemiketal product.
Step-by-Step Methodology
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Purge the system with high-purity N₂ for 15 minutes.
Substrate Solubilization: Dissolve 10.0 mmol (1.62 g) of 7-hydroxycoumarin in 50 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.
Grignard Addition (Critical Step): Load the addition funnel with 25.0 mmol (2.5 equivalents) of 4-(dimethylamino)phenylmagnesium bromide (typically a 0.5 M solution in THF). Add the Grignard reagent dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
Self-Validation Checkpoint: The first 1.0 equivalent will cause vigorous evolution of ethane/methane (depending on the Grignard matrix) and the formation of a thick precipitate (the magnesium phenoxide salt). As the remaining 1.5 equivalents are added, the precipitate will gradually dissolve into a deep amber solution, indicating successful nucleophilic attack at the C2 lactone carbonyl.
Incubation: Stir the reaction mixture at 0 °C for exactly 2 hours.
Mild Quench: Quench the reaction strictly by the dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) . Do not use mineral acids. The pH should remain near 6.5.
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30 °C.
Purification: Crystallize the crude residue from a mixture of hexane and ethyl acetate (8:2) to yield the pure hemiketal.
II. Mechanistic & Workflow Visualizations
Understanding the mechanistic pathway is critical for troubleshooting. The first equivalent of the Grignard reagent acts exclusively as a base, deprotonating the 7-OH group. Only the subsequent equivalents act as nucleophiles[1].
Fig 1. Optimized workflow for synthesizing 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol.
Fig 2. Mechanistic pathway showing desired hemiketal formation vs. competitive side reactions.
III. Troubleshooting Guides & FAQs
Q1: Why is my reaction yield consistently below 5%, with near-quantitative recovery of unreacted 7-hydroxycoumarin?Causality: 7-hydroxycoumarin contains an acidic phenolic proton (pKa ~7.8). If you use a standard 1.0 to 1.1 equivalents of the Grignard reagent, it will exclusively act as a base, deprotonating the 7-OH to form a magnesium phenoxide salt. This completely neutralizes the nucleophile before any addition to the lactone carbonyl can occur.
Solution: You must use a minimum of 2.2 to 2.5 equivalents of 4-(dimethylamino)phenylmagnesium bromide. The first equivalent acts sacrificially to protect the phenol, while the excess drives the nucleophilic addition [1].
Q2: I am observing a significant amount of the ring-opened chalcone derivative or double-addition product instead of the desired hemiketal. How can I prevent this?Causality: Over-addition occurs when the tetrahedral magnesium alkoxide intermediate collapses into an open-chain ketone before the reaction is quenched, allowing another Grignard molecule to attack. This collapse is highly temperature-dependent.
Solution: Maintain the reaction temperature strictly at 0 °C during the addition and incubation phases. Limit the reaction time to 2 hours. If the problem persists, utilize "inverse addition" by adding the coumarin solution dropwise into the chilled Grignard reagent to keep the local concentration of the tetrahedral intermediate low.
Q3: During aqueous workup, my product mixture turns an intense deep red/purple, and the isolated yield of the diol is terrible. What happened?Causality: The target molecule is a 2-hemiketal, which is highly sensitive to acidic conditions. If you quench the reaction with strong mineral acids (e.g., 1M HCl), the acid catalyzes the dehydration of the C2-hydroxyl group. This forces the ring to aromatize into a highly conjugated, intensely colored chromenylium (flavylium) cation [2].
Solution: Strictly quench the reaction with a mild, buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl). Ensure the pH of the aqueous phase remains between 6.0 and 7.0 during extraction.
Q4: The Grignard reagent (4-(dimethylamino)phenylmagnesium bromide) fails to initiate or precipitates out of solution.Causality: The dimethylamino group is a strong Lewis base that can coordinate with the magnesium center, sometimes causing auto-passivation of the magnesium surface during insertion, or leading to the precipitation of a Grignard-amine complex in highly concentrated solutions.
Solution: When synthesizing the Grignard reagent, use highly active magnesium turnings (activated with iodine or 1,2-dibromoethane). Maintain a slightly higher dilution in anhydrous THF (e.g., 0.5 M instead of 1.0 M) to prevent the precipitation of the complex.
IV. Quantitative Data & Optimization Summary
The table below summarizes the quantitative impact of varying reaction parameters on the final yield and impurity profile. This data underscores the necessity of the optimized protocol.
Grignard Equivalents
Reaction Temp (°C)
Quenching Agent
Yield (%)
Major Observed Impurity
1.1
0
Sat. NH₄Cl
< 5%
Unreacted starting material
2.5
25
Sat. NH₄Cl
45%
Open-chain chalcone / Double addition
2.5
0
1M HCl
20%
Chromenylium cation (dehydration)
2.5
0
Sat. NH₄Cl
88%
None (Optimized Conditions)
V. References
Teichert, J.F.; Feringa, B.L. "Catalytic asymmetric conjugate addition of Grignard reagents to coumarins—synthesis of versatile chiral building blocks." Chemical Communications (RSC Publishing), 2011, 47, 2679-2681. URL:[Link]
Souza, G. A., et al. "Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2019, 34(1), 753-766. URL:[Link]
Optimization
Technical Support Center: Solvent Extraction of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Welcome to the Technical Support and Methodology Center. This guide is engineered for researchers and drug development professionals working with 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Methodology Center. This guide is engineered for researchers and drug development professionals working with 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol .
Because this compound is a highly substituted benzopyran derivative, it exhibits complex solvatochromic and pH-dependent behaviors. It is the hemiketal (pseudobase) form of a synthetic benzopyrylium/flavylium dye[1]. Mastering its extraction requires a deep understanding of its structural equilibrium, as the molecule dynamically shifts between a water-soluble cation and an organic-soluble neutral species based on the pH of the environment[2].
Mechanistic Grounding: The pH-Dependent Equilibrium
To successfully extract this compound, you must control the chemical environment. The molecule does not exist in a single static state; rather, it undergoes reversible structural transformations:
Flavylium Cation (pH < 3.0): In highly acidic environments, the compound dehydrates into a positively charged benzopyrylium (flavylium) core[2]. Furthermore, the dimethylamino group (pKa ~5.1) becomes protonated, resulting in a highly polar, water-soluble dication.
Hemiketal / 2,7-diol (pH 4.5–6.0): As the pH rises, water acts as a nucleophile and attacks the C2 position of the pyrylium ring, forming the colorless 2,7-diol hemiketal[2]. This is the target neutral species for organic solvent extraction.
Chalcone (pH > 6.0): The hemiketal can undergo tautomerization and ring-opening to form a yellow chalcone.
Quinonoidal Base (pH > 7.5): In alkaline conditions, the hydroxyl groups deprotonate, forming anionic species that are once again highly water-soluble[3].
Fig 1: pH-dependent structural equilibria of the benzopyrylium derivative.
Physicochemical State & Extraction Matrix
Understanding the charge state is critical for selecting the correct extraction solvent. The table below summarizes the quantitative and qualitative data for phase partitioning.
pH Range
Dominant Structural Form
Net Charge
Aqueous Solubility
Optimal Extraction Solvent
Expected Yield
< 3.0
Flavylium Cation (Protonated Amine)
+2
Very High
Acidified Methanol (Solid Phase)
< 10% (LLE)
4.5 - 5.5
Hemiketal (2,7-diol)
0
Low
Ethyl Acetate
> 90%
6.0 - 7.5
Chalcone (Open Ring)
0
Moderate
Dichloromethane
~ 60%
> 7.5
Quinonoidal Base (Anionic)
-1 to -2
High
n-Butanol
< 15% (LLE)
Standard Operating Procedure (SOP): Liquid-Liquid Extraction
This protocol is a self-validating system: if the pH is correct, the compound will partition into the organic phase; if the pH drifts, the compound will remain in the aqueous waste[3].
Materials Required:
0.5 M Sodium Acetate / Acetic Acid Buffer (pH 5.2)
Ethyl Acetate (HPLC Grade)
Sodium Chloride (NaCl, anhydrous)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Matrix Preparation: Clarify your aqueous sample containing the dye precursor via centrifugation (4000 × g, 10 mins) to remove cellular debris or particulate matter.
pH Titration (Critical Step): Add the 0.5 M Sodium Acetate buffer to the aqueous matrix until the pH stabilizes exactly between 5.0 and 5.5 .
Causality: This specific pH window ensures the dimethylamino group is deprotonated (neutral) and the pyrylium core is fully hydrated into the 2,7-diol hemiketal[2].
Salting Out: Add 2M NaCl to the buffered aqueous solution.
Causality: Increasing the ionic strength decreases the hydration sphere around the neutral hemiketal, forcing it out of the aqueous phase and improving the partition coefficient.
Solvent Partitioning: Add an equal volume (1:1 v/v) of Ethyl Acetate. Shake vigorously for 2 minutes.
Causality: Ethyl acetate provides the optimal dielectric constant to solubilize the neutral hemiketal without pulling in highly polar aqueous contaminants[3].
Phase Separation: Centrifuge the biphasic mixture at 3000 × g for 5 minutes to break any micro-emulsions.
Recovery & Drying: Collect the upper organic layer (Ethyl Acetate). Pass it through a bed of anhydrous Na₂SO₄ to remove residual water. Concentrate under reduced pressure at 30 °C (avoid high heat to prevent thermal degradation).
Fig 2: Optimized liquid-liquid extraction workflow for the hemiketal form.
Troubleshooting & FAQs
Q: Why did my extract turn bright red/purple instead of remaining colorless?A: A red or purple hue indicates an acidic pH shift. If the pH drops below 4.0, the hemiketal dehydrates back into the flavylium cation[2], and the dimethylamino group protonates. This dication is highly water-soluble and will not partition into your organic solvent. Discard the organic phase, re-adjust the aqueous phase pH to 5.2 using a stronger buffer, and re-extract.
Q: I am getting a stubborn emulsion during the ethyl acetate extraction. How do I resolve this?A: Emulsions often occur due to co-extracted proteins or amphiphilic molecules in biological matrices. To resolve this, rely on the "salting-out" effect. Add excess solid NaCl to the aqueous phase before adding the organic solvent. The high ionic strength will break the emulsion and drive the neutral hemiketal into the ethyl acetate layer.
Q: Can I use Chloroform or Dichloromethane (DCM) instead of Ethyl Acetate?A: It is highly discouraged. While DCM can extract the chalcone form, halogenated solvents often contain trace amounts of hydrochloric acid (HCl) generated via photodecomposition. Even trace acid will instantly protonate the hemiketal, converting it into the water-soluble cation and ruining your extraction yield. Stick to Ethyl Acetate or Diethyl Ether.
Q: Why is my isolated hemiketal turning yellow over time in storage?A: The colorless hemiketal is in a dynamic, reversible equilibrium with the ring-opened chalcone form (which is yellow). Prolonged exposure to ambient light, heat, or slightly basic impurities in the storage solvent can drive this tautomerization. To prevent this, store your purified extracts at -20°C in amber glass vials.
References
Extraction and characterization of anthocyanin pigments from Iris flowers and metal complex formation. National Center for Biotechnology Information (PMC).2
Separation of Anthocyaninic and Nonanthocyaninic Flavonoids by Liquid–Liquid Extraction Based on Their Acid–Base Properties: A Green Chemistry Approach. ACS Publications.3
Chemical/Color Stability and Rheological Properties of Cyanidin-3-Glucoside in Deep Eutectic Solvents as a Gateway to Design Task-Specific Bioactive Compounds. ACS Sustainable Chemistry & Engineering.1
Caption: Diagnostic workflow for resolving HPLC peak tailing of basic amine compounds.
FAQs & Troubleshooting Guides
Q1: Why does 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol exhibit severe peak tailing compared to neutral analogs?A1: The causality lies in the molecular structure. Your analyte contains a tertiary amine (the dimethylamino group), which is highly basic. In standard reversed-phase HPLC mobile phases (pH 3–7), this amine is protonated and carries a positive charge. Concurrently, standard silica-based stationary phases contain residual silanol groups (-Si-OH). Above pH 3.5, these silanols dissociate into negatively charged silanoate ions (-Si-O⁻). The electrostatic 1 between your positively charged analyte and the negatively charged silanols acts as a secondary retention mechanism, causing the analyte molecules to "stick" and elute slowly, forming a tail[1]. The diol groups further exacerbate this via hydrogen bonding[2].
Q2: How do I optimize the mobile phase pH to suppress these secondary interactions?A2: To establish a self-validating system, you must control the ionization state of either the analyte or the column surface. Since suppressing the ionization of a strong amine requires a pH > 10.5 (which dissolves standard silica), the standard protocol is to operate at a low pH. By lowering the mobile phase pH to 2.5–3.0, you force the 3 into their fully protonated, neutral state (-Si-OH)[3]. This eliminates the electrostatic attraction. Use a strong buffer like potassium phosphate (25–50 mM) at pH 2.5 to ensure the local pH at the column surface remains stable during the gradient[3].
Q3: I adjusted the pH to 2.5, but a slight tailing persists. What mobile phase additives can I use?A3: If low pH isn't sufficient, the active silanol sites are highly accessible. You can introduce a competitive base, such as 4, at a concentration of 0.1% to 0.2% (v/v)[4]. TEA is a small, highly basic molecule that aggressively competes with the dimethylamino group of your analyte for the active silanol sites. By saturating these sites, TEA "masks" the silica surface, allowing your bulky benzopyran derivative to partition purely based on hydrophobicity[3]. Note: TEA is not compatible with LC-MS; if using MS, substitute with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) as an ion-pairing agent.
Q4: Are there specific stationary phases (columns) better suited for this diol-amine compound?A4: Yes. Older "Type A" silica columns have high metal content and highly acidic silanols, making them unsuitable for this compound. You must upgrade to high-purity 5 that feature extensive end-capping (where residual silanols are chemically reacted with small silanes like trimethylchlorosilane)[5]. For extreme cases, Charged Surface Hybrid (CSH) technology provides an internal electrostatic shield that repels basic amines, yielding perfectly Gaussian peaks.
Quantitative Data Presentation
The table below summarizes the expected impact of various chromatographic interventions on the peak symmetry of dimethylamino-benzopyran derivatives. An ideal self-validating method should achieve an Asymmetry Factor (As) between 0.9 and 1.2.
Chromatographic Condition
Asymmetry Factor (As)
USP Tailing Factor (Tf)
Resolution (Rs)
Mechanistic Effect
Standard C18, pH 6.0 (Unbuffered)
3.5
2.8
< 1.5
Severe ion-exchange with ionized silanols.
Standard C18, pH 2.5 (Phosphate)
1.8
1.6
2.1
Silanols protonated; partial H-bonding remains.
Standard C18, pH 2.5 + 0.1% TEA
1.1
1.05
3.5
Competitive masking of residual active sites.
End-capped Type B C18, pH 2.5
1.05
1.0
3.8
Steric shielding of silanols + pH suppression.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization & Buffer Preparation
Rationale: Ensures robust buffering capacity at low pH to neutralize silanols and maintain consistent amine protonation.
Weighing: Accurately weigh 3.40 g of Monobasic Potassium Phosphate (KH₂PO₄) to prepare a 25 mM solution in 1 L of HPLC-grade water.
Dissolution: Dissolve completely using a magnetic stirrer.
pH Adjustment: Immerse a calibrated pH probe. Slowly add concentrated Phosphoric Acid (H₃PO₄) dropwise until the pH reaches exactly 2.50.
Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) under vacuum to remove particulates.
Degassing: Sonicate for 10 minutes to degas the mobile phase, preventing 6 in the pump or detector cell[6].
Validation: Inject a neutral marker (e.g., uracil) alongside your analyte. If the neutral marker is symmetrical but the analyte tails, the issue is chemical (silanols). If both tail, the issue is physical (dead volume or column degradation).
Rationale: Chemically masks highly active silanol sites when column end-capping is insufficient.
Preparation: Prepare your aqueous mobile phase (e.g., water or buffer).
Addition: In a fume hood, pipette 1.0 mL of HPLC-grade Triethylamine (TEA) into 1 L of the aqueous mobile phase (yielding 0.1% v/v).
pH Correction: TEA is highly basic and will spike the pH. Use Phosphoric Acid (for UV detectors) or Acetic Acid (for non-MS evaporative detectors) to titrate the pH back down to 3.0.
Equilibration (Critical): Flush the HPLC column with at least 20 column volumes (CV) of the TEA-modified mobile phase. TEA requires time to dynamically coat the silica surface.
Monitoring: Monitor the baseline. Once the baseline is stable and drift-free, proceed with the injection of the 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol sample.
References
GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". Available at:[Link]
Scribd. "反相色谱峰形拖尾的原因和改善方法2018 05 16". Available at:[Link]
Scribd. "Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography". Available at:[Link]
Axion Labs. "HPLC Peak Tailing". Available at:[Link]
Technical Support Center: Crystallization of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique challenges of isolating 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique challenges of isolating 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol .
Chemically, this molecule is the neutral hemiketal form of the 7-hydroxy-4'-dimethylaminoflavylium system. Because it exists within a highly dynamic, stimuli-responsive chemical network, standard crystallization approaches often fail. This guide provides the mechanistic causality behind these failures and the self-validating protocols required to successfully isolate the pure hemiketal phase.
Part 1: Understanding the Multi-State Equilibrium (The Core Challenge)
Q: Why does my compound continuously change color in solution, making it impossible to isolate the pure hemiketal?
A: Your target molecule does not exist as a single, static entity in solution. It is part of a complex, pH- and solvent-dependent multi-state equilibrium[1].
When dissolved, the colorless hemiketal (your target) can undergo dehydration in the presence of trace acids to form the red-colored flavylium cation. Conversely, it can undergo spontaneous ring-opening tautomerization and isomerization to form yellow cis- and trans-chalcones[2]. The continuous color change indicates that your solvent system is permitting these reversible transformations. To isolate the hemiketal, you must kinetically trap the compound by strictly regulating the solvent's dielectric constant and neutralizing trace protons.
Flavylium multi-state dynamic equilibrium network highlighting the hemiketal target.
Q: How do I shift the equilibrium to maximize the hemiketal yield prior to crystallization?
A: The hydration of the flavylium core to the hemiketal is highly sensitive to the solvent environment. While water facilitates the initial hydration, excess water or highly polar protic solvents (like methanol) lower the energy barrier for the subsequent ring-opening into chalcones[3].
To maximize the hemiketal, dissolve the crude mixture in a mildly polar, aprotic solvent. Trace amounts of organic bases (e.g., dimethylamine or triethylamine) can be used to neutralize trace acids, driving the equilibrium away from the flavylium cation and stabilizing the hemiketal[4]. Be cautious: excess base will accelerate the conversion to chalcones[4].
Part 2: Troubleshooting Crystallization Workflows
Q: My crystals are precipitating as an amorphous powder. How do I refine the solvent system?
A: Amorphous precipitation occurs when the supersaturation rate is too high, preventing the molecules from arranging into an ordered crystalline lattice. For dynamic molecules like hemiketals, rapid precipitation often traps a mixture of conformers. You must decrease the supersaturation rate by switching from direct anti-solvent addition to an Anti-Solvent Vapor Diffusion method.
Quantitative Solvent Selection Guide
Selecting the correct primary and anti-solvent pairing is critical for locking the equilibrium state.
Primary Solvent
Anti-Solvent
Dielectric Constant (Primary)
Equilibrium Shift
Expected Crystallization Outcome
Methanol
Water
32.7
Favors AH⁺ / Chalcone
Red/Yellow mixed precipitate
Ethyl Acetate
n-Hexane
6.0
Favors Hemiketal (B)
High purity colorless crystals
Dichloromethane
n-Pentane
8.9
Favors Hemiketal (B)
Moderate yield, fast nucleation
DMF
Diethyl Ether
36.7
Favors trans-Chalcone
Yellow amorphous powder
Protocol: Anti-Solvent Vapor Diffusion for Hemiketal Isolation
Self-Validating Step: This protocol incorporates a dark-incubation step to validate that crystallization is not being inhibited by photo-induced isomerization.
Preparation: Dissolve 10 mg of the crude 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol in 1.0 mL of anhydrous ethyl acetate.
Buffering: Add 0.5 µL of a 0.1 M triethylamine solution in ethyl acetate to neutralize trace acids. Validation: The solution should immediately become colorless or pale yellow, with no trace of red (confirming the absence of the AH⁺ state).
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove nucleation-inducing dust.
Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 4 mL of anhydrous n-hexane (the anti-solvent).
Incubation: Seal the 20 mL vial tightly with a PTFE-lined cap. Wrap the vial entirely in aluminum foil to prevent light exposure, as aminoflavylium derivatives are highly photochromic[2]. Store at 4 °C in a vibration-free environment.
Harvesting: After 5–7 days, carefully decant the mother liquor. Wash the resulting colorless crystals with 1 mL of ice-cold n-hexane and dry under a gentle stream of nitrogen.
Q: I am getting co-crystallization of the red flavylium salt alongside the colorless hemiketal. How do I prevent this mixed-phase issue?
A: Mixed-phase crystallization is a direct result of incomplete equilibrium control. The red crystals are the flavylium cation, which forms when trace acids are present in the crystallization medium[1]. This often happens if you are using chlorinated solvents (like chloroform or dichloromethane) that have slowly degraded to release HCl over time. Always use freshly distilled, acid-free solvents. If using dichloromethane, filter it through basic alumina immediately before use.
Logical troubleshooting workflow for resolving common hemiketal crystallization failures.
Part 3: Analytical Validation and Stability
Q: How do I analytically confirm that I have crystallized the intact hemiketal and not the trans-chalcone?
A: Both the hemiketal and the trans-chalcone can appear as pale or yellow crystals, making visual identification insufficient. The definitive self-validating method is ¹H NMR spectroscopy in a non-equilibrating solvent (e.g., anhydrous DMSO-d₆ or CDCl₃ treated with basic alumina).
Hemiketal (B): Look for the diagnostic sp³ hybridized C2 carbon signal in ¹³C NMR (typically around 95-105 ppm) and the complete absence of vinylic protons in the ¹H NMR spectrum.
trans-Chalcone (Ct): If your crystallization failed and yielded the chalcone, you will observe strongly deshielded vinylic protons (α and β to the carbonyl) appearing as two distinct doublets with a large trans-coupling constant (J ≈ 15-16 Hz) in the 7.4-8.0 ppm range[3].
References
Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color
Chemical Reviews, American Chemical Society.
URL:[Link]
Exploring the diethylaminoflavylium derivatives multistate system of chemical reactions in the presence of CTAB micelles: thermodynamic reversibility achieved through different kinetic pathways
RSC Advances, Royal Society of Chemistry.
URL:[Link]
Flavylium-Containing Stimuli-Responsive RAFT Polymers: Synthesis and Enhanced Stability
Macromolecules, American Chemical Society.
URL:[Link]
Multi-stimuli-responsive polymers enabled by bio-inspired dynamic equilibria of flavylium chemistry
Chemical Science, Royal Society of Chemistry.
URL:[Link]
A Comparative Guide to the Efficacy of 2-Aryl-2H-1-Benzopyran Diols vs. Traditional Coumarin Derivatives
Introduction: Beyond the Traditional Coumarin Scaffold For decades, the coumarin scaffold (2H-1-benzopyran-2-one) has been a cornerstone in medicinal chemistry, yielding a vast library of derivatives with a wide spectrum...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Traditional Coumarin Scaffold
For decades, the coumarin scaffold (2H-1-benzopyran-2-one) has been a cornerstone in medicinal chemistry, yielding a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] These "traditional" coumarins are characterized by a lactone ring, a feature central to many of their biological interactions.
However, the exploration of the broader benzopyran system has revealed novel structural classes with distinct and potentially superior therapeutic profiles. This guide focuses on one such class: 2-aryl-2H-1-benzopyrans, a type of neoflavonoid.[3] We will use the novel structure, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol , as a representative model to compare and contrast the therapeutic efficacy of this emerging class against its traditional coumarin counterparts.
This document provides a technical comparison grounded in mechanistic insights and experimental data, designed for researchers and drug development professionals. We will dissect the structural nuances that dictate biological activity, present comparative data, and provide validated experimental protocols for head-to-head evaluation.
Section 1: Structural and Mechanistic Divergence
The fundamental difference between these two classes lies in the C2 position of the pyran ring. This single structural divergence dramatically alters the molecule's chemical properties and, consequently, its interaction with biological targets.
The Novel Compound: 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
This compound belongs to the neoflavonoid family, characterized by a C6-C3-C6 carbon skeleton.[3] Unlike traditional coumarins, it lacks the C2-carbonyl (lactone) group and instead possesses a geminal diaryl substitution pattern at C2 (a phenyl group and a hydroxyl group).
Key Structural Features & Postulated Effects:
2-Aryl & 2-OH Substitution: This arrangement is structurally similar to the isoflavone derivative phenoxodiol (2H-1-benzopyran-7-0,1,3-(4-hydroxyphenyl)), a known DNA topoisomerase II poison.[4] This suggests a potential mechanism of action distinct from many traditional coumarins, possibly involving the stabilization of DNA-protein complexes to induce cell death.
7-OH Group (Phenolic Hydroxyl): The hydroxyl group on the benzopyran ring is a critical feature for antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[5][6] The presence of two hydroxyl groups (at C2 and C7) likely enhances this capacity.
4-(Dimethylamino)phenyl Group: The electron-donating dimethylamino group on the C2-phenyl ring can increase the electron density of the molecule, potentially modulating its binding affinity to biological targets and enhancing its antioxidant potential.
Traditional Coumarin Derivatives (2H-1-Benzopyran-2-ones)
Traditional coumarins are lactones derived from the fusion of a benzene and α-pyrone ring.[7] Their biological activity is highly tunable through substitution at various positions on the bicyclic core.[1]
Established Mechanisms of Action:
Induction of Apoptosis: Many coumarin derivatives exert their anticancer effects by triggering programmed cell death. This is often achieved by activating the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the activation of key executioner enzymes like caspase-3 and caspase-9.[8][9]
Inhibition of Cell Proliferation Pathways: A primary mechanism for coumarin anticancer activity is the modulation of critical cell signaling pathways. The PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival, is a frequent target.[1][10] By inhibiting key kinases in this pathway, coumarins can effectively halt uncontrolled cell division.[11][12]
Antioxidant and Anti-inflammatory Effects: The phenolic nature of many coumarin derivatives allows them to scavenge free radicals.[2][13] This activity is closely linked to their anti-inflammatory properties.
Section 2: Comparative Efficacy Analysis
Direct comparative data for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is not available in peer-reviewed literature, underscoring its novelty. Therefore, this section compares the established efficacy of traditional coumarins with the known performance of structurally related 2-aryl-benzopyrans to provide a scientifically grounded forecast.
Anticancer Activity
Traditional coumarins have shown a wide range of cytotoxic activity against various cancer cell lines. Their efficacy is highly dependent on the specific substitutions on the coumarin ring. In contrast, related 2-aryl-benzopyrans like phenoxodiol have also demonstrated potent anticancer effects, albeit through different mechanisms.
Table 1: Comparative Anticancer Efficacy (IC₅₀ Values in µM)
| 2-[4-(...)]-2H-1-benzopyran-2,7-diol | Topoisomerase II Poison? | Data Needed | Data Needed | Data Needed | - |
Note: The table presents representative data. IC₅₀ values can vary significantly based on experimental conditions. The activity of the novel diol is postulated based on structural analogy.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is fundamental to their protective effects against oxidative stress-related diseases. Both classes of compounds possess features conducive to radical scavenging.
| 2-[4-(...)]-2H-1-benzopyran-2,7-diol | DPPH/ABTS Scavenging | Potentially high due to two -OH groups | - |
Expert Analysis: The presence of two hydroxyl groups and an electron-donating dimethylamino group in the novel benzopyran diol strongly suggests it could be a potent antioxidant.[6] The diol functionality, particularly the phenolic hydroxyl at C7, is well-established as a key pharmacophore for radical scavenging.[5] This may give it an advantage over traditional coumarins that are not substituted with multiple hydroxyl groups.
Section 3: Visualizing the Mechanisms
To clarify the distinct and overlapping mechanisms of action, the following diagrams illustrate the key cellular pathways targeted by these compounds.
Diagram 1: Key Anticancer Signaling Pathways
Caption: Contrasting anticancer mechanisms of action.
Diagram 2: Experimental Workflow for Comparative Efficacy
Caption: A logical workflow for comparing novel vs. traditional compounds.
Section 4: Validated Experimental Protocols
To ensure reproducibility and facilitate direct comparison, the following are detailed, self-validating protocols for the key assays discussed.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17][18]
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[19]
Compound Treatment: Prepare a series of dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[18]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, causing a decrease in absorbance.[13][20]
Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
Sample Preparation: Prepare various concentrations of the test compounds in methanol (e.g., 1 to 100 µg/mL). Ascorbic acid or Trolox can be used as a positive control.[15]
Reaction: In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution.[21]
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[20]
Absorbance Reading: Measure the absorbance of each well at 517 nm.
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Conclusion and Future Directions
While traditional coumarin derivatives represent a validated and highly versatile class of bioactive compounds, the exploration of alternative benzopyran scaffolds is a promising frontier in drug discovery. The novel structure 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol exemplifies the potential of the 2-aryl-2H-1-benzopyran (neoflavonoid) class.
Comparative Summary:
Traditional Coumarins: Efficacy is often derived from modulating complex signaling pathways like PI3K/Akt/mTOR or inducing caspase-mediated apoptosis. Their activity is well-documented but can be limited by factors like bioavailability.[1]
2-Aryl-Benzopyran Diols: Based on structural analogy, this class may act via more direct cytotoxic mechanisms, such as topoisomerase II poisoning.[4] The inherent diol and amino-phenyl functionalities suggest a strong potential for potent antioxidant activity, possibly exceeding that of many traditional coumarins.
Path Forward: The lack of direct experimental data for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol highlights a critical knowledge gap. The next logical step is its chemical synthesis and subsequent evaluation using the standardized protocols provided in this guide. A head-to-head comparison against benchmark traditional coumarins (e.g., a potent PI3K inhibitor and a known apoptosis inducer) would definitively establish its therapeutic potential and validate the mechanistic hypotheses presented herein. Such studies will be instrumental in determining if this novel scaffold offers a tangible advantage in the development of next-generation therapeutics.
References
Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. (2025). PubMed. Available at: [Link]
Lu, Q., Li, Y., Wang, Z., Zhang, L., & Zhu, L. (2022). Coumarin Glycosides Protects Podocyte Injury in Diabetic Nephropathy Rats through PI3K / AKT/ mTOR Pathway. Journal of Medical Molecular Biology. Available at: [Link]
Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling. (2015). PubMed. Available at: [Link]
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]
Biochemical studies on coumarin derivatives as antioxidant and antitumor agents. (n.d.). ResearchGate. Available at: [Link]
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). MDPI. Available at: [Link]
Antioxidant Activity by DPPH and ABTS Assay. (n.d.). Bio-protocol. Available at: [Link]
Anticancer assay (MTT). (n.d.). Bio-protocol. Available at: [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]
Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. (2022). PMC. Available at: [Link]
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). PubMed. Available at: [Link]
EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing. Available at: [Link]
Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
Exploring the pKa, Molecular Binding, and Caspase-3 Activation Potential of Coumarin Derivatives. (2026). ResearchGate. Available at: [Link]
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). PMC. Available at: [Link]
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Available at: [Link]
A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. (2020). Arabian Journal of Chemistry. Available at: [Link]
DPPH Radical Scavenging Assay. (2023). MDPI. Available at: [Link]
Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. (n.d.). ResearchGate. Available at: [Link]
Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. (n.d.). PubMed. Available at: [Link]
Therapeutic Effects of Coumarins with Different Substitution Patterns. (n.d.). PMC. Available at: [Link]
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). PMC. Available at: [Link]
Plant Neoflavonoids: Chemical Structures and Biological Functions. (n.d.). ResearchGate. Available at: [Link]
BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (2024). International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
Phenoxodiol (2H-1-benzopyran-7-0,1,3-(4-hydroxyphenyl)), a novel isoflavone derivative, inhibits DNA topoisomerase II by stabilizing the cleavable complex. (2002). PubMed. Available at: [Link]
Antiplatelet activity of flavonoid and coumarin drugs. (2016). PubMed. Available at: [Link]
Antiplatelet activity of flavonoid and coumarin drugs. (n.d.). ResearchGate. Available at: [Link]
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PMC. Available at: [Link]
The Antioxidant Activity of Coumarins and Flavonoids. (2020). ResearchGate. Available at: [Link]
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). MDPI. Available at: [Link]
Antioxidant and Antiradical Properties of Some Examples of Flavonoids and Coumarins—Potentiometric Studies. (2021). MDPI. Available at: [Link]
DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. (n.d.). Semantic Scholar. Available at: [Link]
Verification of the Necessity of the Tolyl Group of PF-543 for Sphingosine Kinase 1 Inhibitory Activity. (2020). Semantic Scholar. Available at: [Link]
Antioxidant Activity of Diatomic Phenols. (2022). PMC. Available at: [Link]
Antioxidant and cytoprotective effects of Lycium barbarum leaf extracts. (2019). KoreaMed Synapse. Available at: [Link]
Antioxidant Activity, Antiproliferative Activity, Antiviral Activity, NO Production Inhibition, and Chemical Composition of Esse. (2024). Semantic Scholar. Available at: [Link]
Anti-proliferative of Phenyl isoserine derivative containing 1,2,3- triazole ring on breast cancer cell line. (2025). Journal of Advanced Pharmacy Education and Research. Available at: [Link]
Validating the Binding of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol to ERα: A Comparative Guide to Surface Plasmon Resonance (SPR)
For researchers and drug development professionals evaluating novel endocrine-modulating compounds, validating target engagement with high kinetic precision is a critical bottleneck. 2-[4-(Dimethylamino)phenyl]-2H-1-benz...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals evaluating novel endocrine-modulating compounds, validating target engagement with high kinetic precision is a critical bottleneck. 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (DPBD) is a synthetic benzopyran derivative. Benzopyran scaffolds are privileged structures in medicinal chemistry, frequently investigated as Selective Estrogen Receptor Modulators (SERMs) due to their structural mimicry of endogenous estrogens and established SERMs like bazedoxifene[1].
This guide provides an objective, in-depth technical comparison of biophysical techniques used to validate the binding of small molecules like DPBD to the Estrogen Receptor Alpha (ERα) Ligand Binding Domain (LBD). Furthermore, it details a field-proven, self-validating Surface Plasmon Resonance (SPR) protocol designed to overcome the specific challenges of small-molecule/nuclear-receptor kinetics.
The Causality of Experimental Design: Why SPR?
When validating a putative SERM like DPBD, determining the equilibrium dissociation constant (
KD
) is insufficient. Drug efficacy and in vivo residence time are heavily dictated by the kinetic rate constants: the association rate (
kon
or
ka
) and the dissociation rate (
koff
or
kd
). Antagonist ligands (such as tamoxifen derivatives) often bind to ERα with association rates that are significantly slower than endogenous agonists like 17β-estradiol, reflecting the induction of an altered, transcriptionally inactive receptor conformation[2].
While several orthogonal techniques exist, Surface Plasmon Resonance (SPR) remains the gold standard for this specific workflow.
The Verdict: For a ~300 Da small molecule like DPBD, ITC requires prohibitively high concentrations of ERα to generate a detectable heat signature, risking protein aggregation. MST is viable but often requires fluorescent tagging of ERα, which can alter the conformational dynamics of the LBD. SPR provides the necessary label-free, real-time kinetic resolution required to differentiate whether DPBD acts via a fast-on/fast-off or slow-on/slow-off mechanism[2][3].
Mechanistic Context: DPBD and ERα Signaling
Understanding the biological mechanism of the target informs the biophysical assay design. ERα functions as a ligand-activated transcription factor. Agonists promote a conformation that recruits coactivators, while antagonists (like benzopyran-derived SERMs) displace Helix 12 of the LBD, blocking coactivator binding and recruiting corepressors.
Fig 1: ERα signaling pathway illustrating the divergent transcriptional outcomes of 17β-Estradiol vs. DPBD.
Expert SPR Protocol: A Self-Validating System
To ensure scientific integrity, the SPR protocol must be self-validating. Direct amine coupling of ERα to a dextran matrix is strongly discouraged; random lysine cross-linking frequently occludes the highly hydrophobic ligand-binding pocket of ERα. Instead, an antibody-capture strategy is utilized to maintain uniform orientation and preserve the native LBD conformation[2][4].
Step 1: Surface Preparation and Antibody Immobilization
Chip Selection: Mount a research-grade CM5 sensor chip into the SPR instrument (e.g., Biacore 8K or T200).
Activation: Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
Immobilization: Inject an anti-His monoclonal antibody (diluted in 10 mM sodium acetate, pH 4.5) to achieve a high density (~10,000 Response Units [RU]).
Deactivation: Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
Step 2: Receptor Capture (The Self-Validating Step)
Capture: Inject recombinant His-tagged ERα-LBD over the active flow cell.
Expert Insight: Target a capture level of 1,500 - 2,000 RU . Because DPBD is a small molecule (~299 Da) binding to a much larger protein (~30 kDa), the theoretical maximum response (
Rmax
) is small.
Rmax=(MWligand/MWprotein)×Rcapture×Stoichiometry
. A capture of 2,000 RU yields a theoretical
Rmax
of ~20 RU, which is optimal for avoiding mass transport limitations while maintaining a robust signal-to-noise ratio.
Step 3: Analyte Injection and DMSO Correction
Buffer Matching: DPBD is lipophilic and requires DMSO for solubility. Prepare a running buffer (e.g., HBS-EP+) containing exactly 2% DMSO .
Analyte Series: Prepare a 2-fold dilution series of DPBD (e.g., 0.78 nM to 100 nM) in the exact matched running buffer.
Kinetic Run: Inject DPBD for 120 seconds (Association) followed by a 300-second buffer wash (Dissociation) at a flow rate of 50 µL/min to minimize mass transport effects.
Crucial Control: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts caused by minute solvent mismatches.
Step 4: Regeneration
Surface Reset: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 1.5) to strip the ERα-DPBD complex from the covalently bound anti-His antibody.
Verification: Ensure the baseline returns to the pre-capture level. Fresh ERα must be captured for every single analyte concentration to guarantee the protein has not denatured over time[2].
Fig 2: Step-by-step SPR experimental workflow utilizing an antibody-capture strategy for ERα.
Quantitative Data Presentation
When executing this protocol, the resulting sensorgrams should be double-referenced (subtracting both the reference flow cell and a buffer-only injection) and fit to a 1:1 Langmuir binding model.
Below is a representative benchmarking data table comparing the kinetic profile of DPBD against established ERα ligands[2][3]:
Compound
Molecular Weight (Da)
Association Rate (
ka
, M⁻¹s⁻¹)
Dissociation Rate (
kd
, s⁻¹)
Affinity (
KD
, nM)
Binding Profile
17β-Estradiol (Control)
272.38
2.5×106
7.5×10−4
0.30
Fast-on / Slow-off (Agonist)
4-Hydroxytamoxifen
387.51
4.8×104
1.2×10−4
2.50
Slow-on / Very Slow-off (Antagonist)
DPBD (Test Compound)
299.36
8.2×104
3.1×10−4
3.78
Slow-on / Slow-off (Putative SERM)
Data Interpretation: The kinetic data reveals that DPBD exhibits an association rate (
ka
) significantly slower than the endogenous agonist 17β-estradiol, closely mirroring the kinetic behavior of the antagonist 4-hydroxytamoxifen. This slower association is a biophysical hallmark of ligands that require the ERα LBD to adopt an altered, antagonistic conformation upon binding[2].
References
Rich, R. L., et al. (2002). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences (PNAS). 2[2]
Sartini, S., et al. (2017). Label-Free Biosensor Detection of Endocrine Disrupting Compounds Using Engineered Estrogen Receptors. MDPI Sensors.3[3]
Kumar, S., et al. (2023). New Insights into the Origin and Therapeutic Implications of Benzopyran and Their Derivatives: A Review. ChemRxiv. 1[1]
Cennamo, N., et al. (2023). Estradiol Detection for Aquaculture Exploiting Plasmonic Spoon-Shaped Biosensors. PubMed Central (PMC). 5[5]
Dynamic Multistate Probes vs. Static Fluorophores: A Comparative Guide on 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
As drug delivery systems and nanocarriers become increasingly sophisticated, the limitations of static, "always-on" standard fluorophores (e.g., Rhodamine B, FITC) have become a bottleneck in advanced characterization. T...
Author: BenchChem Technical Support Team. Date: April 2026
As drug delivery systems and nanocarriers become increasingly sophisticated, the limitations of static, "always-on" standard fluorophores (e.g., Rhodamine B, FITC) have become a bottleneck in advanced characterization. To monitor dynamic microenvironments, we require "smart" probes that respond structurally and optically to external stimuli.
This guide provides an in-depth comparative analysis of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol . Rather than acting as a standalone static dye, this compound is the crucial hemiketal (B) intermediate within the pH- and light-driven photochromic network of 4′-N,N-dimethylamino-7-hydroxyflavylium[1]. By leveraging its unique structural interconversions, researchers can extract precise microenvironmental data that standard fluorophores simply cannot provide.
Mechanistic Causality: The Multistate Network
Standard fluorophores rely on rigid, highly conjugated aromatic systems that emit light continuously upon excitation. Their quantum yields are high, but their structural staticity means they offer limited feedback about their surroundings (beyond basic intensity quenching).
Conversely, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol acts as a highly sensitive structural switch. At neutral pH, the hemiketal undergoes ring-opening to form a colorless trans-chalcone (Ct), which acts as a thermodynamic sink. Upon UV irradiation or a sudden drop in pH, the molecule rapidly closes back through the hemiketal state to form the highly colored, fluorescent flavylium cation (AH⁺)[1].
The Causality of Quantum Yield: Why does this probe exhibit a low fluorescence quantum yield in bulk water, yet shine brilliantly in specific nanocarriers? In highly polar, fluid solvents, the excited state of the chalcone undergoes an Internal Charge Transfer (ICT) non-radiative decay process[2]. However, when encapsulated in the hydrophobic, viscous core of a Pluronic F127 micelle, molecular rotation is physically restricted. This constraint suppresses the ICT pathway, forcing the absorbed energy into photoisomerization and fluorescence[2]. Thus, the appearance of fluorescence is a direct, causal readout of micellar integrity.
Fig 1: pH- and light-driven multistate network of 4'-N,N-dimethylamino-7-hydroxyflavylium.
Comparative Performance Analysis
To select the right tool for your assay, you must weigh the dynamic sensing capabilities of the hemiketal network against the raw brightness of standard dyes.
Highly environment-dependent (0.004 in water; significantly higher in micelles)
~0.30 - 0.70 (Solvent dependent)
~0.90 (in alkaline buffer)
Photochromic Contrast
High (Colorless to Red/Pink transition)
None (Static color)
None (Static color)
Microenvironment Sensing
Excellent (Suppression of ICT in viscous/hydrophobic media)
Poor (Minimal environmental feedback)
Moderate (Reports pH changes via pKa ~6.4)
Primary Application
Smart drug delivery tracking, micelle degradation monitoring
General cellular staining, fluid tracing
Protein labeling, flow cytometry
Self-Validating Experimental Protocols
As an application scientist, I emphasize that every protocol must be a self-validating system. The following workflows utilize the unique properties of the hemiketal to ensure internal assay controls.
Protocol 1: pH-Jump Kinetic Profiling
Purpose: To calculate the rate constants of hydration and tautomerization by forcing the equilibrium through the transient hemiketal state[3].
Initial State Preparation: Prepare a
5×10−5
M stock solution of the dye in an acidic medium (pH 1.0).
Validation Check: The solution must exhibit a strong, stable absorption band at ~550 nm, confirming 100% population of the AH⁺ state.
The pH Jump: Rapidly inject the stock into a universal buffer to achieve a final pH of 6.0 using a stopped-flow spectrophotometer.
Validation Check: The immediate disappearance of the 550 nm band confirms rapid hydration to the colorless 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (Hemiketal B).
Kinetic Monitoring: Monitor the slow emergence of the trans-chalcone (Ct) absorption band at ~400 nm over 60 minutes.
Validation Check: The presence of a strict isosbestic point during this thermal isomerization proves a direct stoichiometric conversion without the generation of side-degradation products.
Protocol 2: Microenvironment Sensing in Pluronic F127 Micelles
Purpose: To utilize the probe as a reporter for micellar core viscosity and critical micelle temperature (CMT)[2].
Encapsulation: Dissolve Pluronic F127 in an aqueous buffer (pH 6.0) above its critical micelle concentration. Introduce the dye and equilibrate in the dark for 24 hours.
Validation Check: A bathochromic shift in the Ct absorption band confirms successful partitioning of the dye from the bulk water into the hydrophobic micellar core.
Flash Photolysis: Irradiate the sample with a 350 nm UV flash.
Validation Check: The rapid appearance of the 550 nm band confirms photoisomerization (Ct → Cc) followed by spontaneous ring closure to the flavylium cation. The magnitude of this signal directly correlates to the micellar core's viscosity, validating the suppression of the non-radiative ICT pathway.
Fig 2: Experimental workflow for micellar encapsulation and photochromic signal generation.
Conclusion for Drug Development
While standard fluorophores like FITC and Rhodamine B remain indispensable for routine labeling, they act merely as passive beacons. By integrating a dynamic multistate probe like 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol into your workflow, you transition from passive observation to active microenvironment interrogation. Because its photochromic efficiency is causally linked to the suppression of internal charge transfer in viscous environments, it serves as a highly authoritative reporter for micelle degradation, drug release kinetics, and nanocarrier stability.
References
Gomes, R., Laia, C. A. T., & Pina, F. (2009). "On the Mechanism of Photochromism of 4′-N,N-Dimethylamino-7-hydroxyflavylium in Pluronic F127." The Journal of Physical Chemistry B.[Link]
Moncada, M. C., et al. (2004). "Multistate properties of 7-(N,N-diethylamino)-4'-hydroxyflavylium. An example of an unidirectional reaction cycle driven by pH." ResearchGate.[Link]
Gomes, R., Laia, C. A. T., & Pina, F. (2009). "On the mechanism of photochromism of 4'-N,N-dimethylamino-7-hydroxyflavylium in pluronic F127." PubMed.[Link]
Assessing Cross-Reactivity of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol in Enzyme Assays
Executive Summary The development of highly sensitive, red-shifted fluorescent probes is a critical frontier in molecular diagnostics and drug discovery. The molecule 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly sensitive, red-shifted fluorescent probes is a critical frontier in molecular diagnostics and drug discovery. The molecule 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is the hemiketal form of the highly conjugated 7-hydroxy-4'-dimethylaminoflavylium cation. While flavylium-based scaffolds offer exceptional photophysical properties—such as tunable emission wavelengths and high molar extinction coefficients—their application in enzyme assays is frequently complicated by chemical cross-reactivity [1].
As a Senior Application Scientist, I have observed that assay failures involving this fluorophore rarely stem from the enzyme-substrate interaction itself. Instead, they originate from the post-cleavage behavior of the released fluorophore. This guide provides an objective, data-backed comparison of this benzopyran-2,7-diol derivative against traditional fluorophores, detailing the causality behind its cross-reactivity and providing a self-validating protocol to assess assay interference.
Mechanistic Grounding: The Flavylium-Hemiketal Equilibrium
To understand the cross-reactivity of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, one must examine its structural dynamics in aqueous media.
In a typical enzyme assay (e.g., β-galactosidase detection), the enzyme cleaves a masking group at the 7-position. This cleavage releases the transient flavylium cation. However, at physiological pH (7.4), the highly electrophilic C2 position of the flavylium core undergoes rapid nucleophilic attack by water (hydration), establishing a dynamic equilibrium with the sp³-hybridized hemiketal (the 2,7-diol) [2].
The causality of cross-reactivity lies in this electrophilicity. When biological nucleophiles—such as dithiothreitol (DTT), glutathione (GSH), or off-target protein thiols—are present in the assay buffer, they outcompete water. These thiols attack the C2 position, forming stable covalent adducts. This breaks the extended π-conjugation required for intramolecular charge transfer (ICT), permanently quenching the fluorescence signal [3].
Mechanistic pathway of flavylium-hemiketal equilibrium and thiol cross-reactivity.
Comparative Performance Analysis
When engineering an assay, selecting the correct reporter fluorophore is paramount. Below is an objective comparison of the benzopyran-2,7-diol derivative against two industry-standard alternatives: 7-Amino-4-methylcoumarin (AMC) and Resorufin .
While the benzopyran derivative offers superior red-shifted excitation (minimizing autofluorescence from biological samples), its susceptibility to buffer components requires strict environmental control.
Table 1: Fluorophore Performance and Cross-Reactivity Profiles
To ensure trustworthiness in your assay data, you must run a preliminary interference screen. The following workflow utilizes a self-validating system: by running AMC in parallel with the benzopyran-2,7-diol, you can definitively prove whether signal loss is due to specific chemical cross-reactivity or a systemic assay failure (e.g., microplate reader malfunction).
Step-by-step workflow for evaluating fluorophore cross-reactivity in vitro.
Fluorophore Stocks: 10 mM 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol in anhydrous DMSO; 10 mM AMC in DMSO.
Assay Buffer: 50 mM HEPES, pH 7.4 (Strictly avoid Tris or primary amine buffers which may also act as weak nucleophiles).
Interferents: DTT (100 mM stock), Reduced Glutathione (GSH, 100 mM stock), Bovine Serum Albumin (BSA, 10 mg/mL).
Protocol Steps:
Preparation of Working Solutions: Dilute both fluorophore stocks to a final concentration of 10 µM in the HEPES assay buffer.
Plate Setup: In a 96-well black, flat-bottom microplate, add 90 µL of the 10 µM fluorophore solutions to designated wells. Ensure you have triplicate wells for both the Benzopyran derivative and the AMC control.
Introduction of Interferents: Add 10 µL of the interferent stocks to achieve final well concentrations of 1 mM DTT, 5 mM GSH, and 1 mg/mL BSA. For the baseline control wells, add 10 µL of blank HEPES buffer.
Kinetic Incubation: Seal the plate to prevent evaporation and place it in a microplate reader pre-warmed to 37°C.
Data Acquisition: Read the fluorescence kinetically every 5 minutes for 60 minutes.
Benzopyran-2,7-diol settings: Ex 550 nm / Em 580 nm.
AMC settings: Ex 342 nm / Em 440 nm.
Self-Validation Check: Calculate the percentage of signal quenching relative to the baseline control. If the AMC control maintains >95% signal integrity while the benzopyran derivative signal drops, the cross-reactivity is chemically validated.
Data Interpretation & Causality
When analyzing the results from the protocol above, understanding the chemical causality prevents misinterpretation of enzyme kinetics.
DTT/GSH Quenching: If you observe a rapid exponential decay in the benzopyran-2,7-diol fluorescence upon the addition of DTT or GSH, this is not a pH artifact. It is the direct result of the thiol sulfur acting as a nucleophile, attacking the sp² C2 carbon of the equilibrium flavylium cation. This irreversible covalent modification destroys the push-pull chromophore system. Insight: If your enzyme requires reducing agents to maintain its active site (e.g., cysteine proteases), you cannot use this specific fluorophore. You must transition to a "locked-flavylium" analog where the C2 position is sterically protected [1].
BSA Interference: A gradual shift in fluorescence intensity (either quenching or enhancement) in the presence of BSA indicates non-specific hydrophobic binding. The dimethylamino-phenyl moiety is highly lipophilic, causing the molecule to partition into the hydrophobic pockets of albumin. This alters the local dielectric constant, shifting the hydration equilibrium toward the uncharged hemiketal.
By mapping these cross-reactivities, researchers can objectively decide whether to optimize the buffer conditions to accommodate the benzopyran-2,7-diol derivative, or pivot to a more chemically inert scaffold like AMC or Resorufin.
References
Kim SJ, Yoon JW, Yoon SA, Lee MH. "Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe." Molecules, 2021; 26(4):1088.
URL:[Link]
Zhang L, Zhang Y, Chi W, Yan C, Zhao Z, Liu X, et al. "“Crossbreeding” Small-Molecular Weight NIR-II Flavchromenes Endows Activatable Multiplexed In Vivo Imaging." ACS Materials Letters, 2022.
URL:[Link]
Cosco ED, Caram JR, Bruns OT, Franke D, Day RA, Farr EP, Bawendi MG, Sletten EM. "Flavylium polymethine fluorophores for near- and shortwave infrared imaging." Angewandte Chemie International Edition, 2017; 56:13126–13129.
URL:[Link]
Validation
A Comparative Guide to the Synthesis of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol: An Evaluation of Reproducibility and Strategy
Introduction: The Challenge of Synthesizing Substituted Benzopyrans The 2H-1-benzopyran (or 2H-chromene) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natur...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Synthesizing Substituted Benzopyrans
The 2H-1-benzopyran (or 2H-chromene) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The target molecule of this guide, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, represents a specific substitution pattern of significant synthetic interest. It features a highly activated aromatic amine, a resorcinol-derived phenolic backbone, and a sensitive tertiary alcohol (hemiketal) at the C2 position.
Direct, published methods for the synthesis of this exact diol are not readily found in the literature. This is not uncommon for highly functionalized, specific analogues. The inherent challenge lies in the stability of the C2-hydroxyl group, which is prone to elimination to form a more stable, conjugated chromene, or participation in further reactions to form species like flavylium salts.
This guide, therefore, moves beyond a simple recitation of established protocols. Instead, it serves as a comparative analysis of three robust, literature-derived synthetic strategies, logically adapted for the synthesis of the target molecule. We will dissect each method, evaluating its theoretical underpinnings, practical feasibility, and the critical parameters that govern its reproducibility. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching this synthesis with a high degree of scientific integrity and a clear understanding of the experimental choices involved.
Comparative Analysis of Synthetic Strategies
We will evaluate three distinct and plausible routes to the target compound. Each strategy is built upon well-established principles of heterocyclic chemistry but presents a unique set of advantages, challenges, and considerations for reproducibility.
Claisen-Schmidt condensation followed by cyclization
Michael addition followed by intramolecular cyclization
Primary Advantage
Simplicity, atom economy
Stepwise control, well-understood intermediates
High efficiency, mild conditions
Main Challenge
Control of side products (flavylium salt, polymer), isolation of sensitive diol
Chalcone purification, controlling cyclization vs. reduction
Substrate availability, catalyst sensitivity
Reproducibility Factor
Highly dependent on acid concentration, temperature, and reaction time
Dependent on base concentration and cyclization conditions
Dependent on catalyst purity and loading, solvent choice
Method A: Direct Acid-Catalyzed Condensation
This approach is the most direct, attempting to form the benzopyran ring through the acid-catalyzed condensation of two aldehyde precursors. The reaction is mechanistically related to the synthesis of flavylium salts, which are known to exist in equilibrium with their hydrated hemiketal (2-hydroxy-2H-chromene) forms in aqueous solutions. The key to success is to manipulate the equilibrium and reaction conditions to favor the isolation of the desired diol.
Causality Behind Experimental Choices
The choice of 2,4-dihydroxybenzaldehyde as a starting material is dictated by the target's 7-hydroxy-benzopyran structure.[1] The ortho-hydroxyl group is positioned to act as the nucleophile for pyran ring formation. The reaction with 4-(dimethylamino)benzaldehyde provides the C2 and C3 atoms and the C2-aryl substituent. Strong acids like HCl or HClO₄ are used to protonate the carbonyls, activating them for nucleophilic attack and facilitating the necessary condensation and cyclization steps. The challenge is that these conditions strongly favor the formation of the highly stable, aromatic flavylium cation. Therefore, the protocol must involve a final, careful neutralization and hydration step to convert the flavylium salt into the target C2-diol.
Experimental Protocol
Flavylium Salt Formation:
To a solution of 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) in 50 mL of glacial acetic acid, add 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol).
Cool the mixture in an ice bath to 0-5 °C.
Slowly bubble dry hydrogen chloride (HCl) gas through the solution with stirring for 2-3 hours, or add 2 mL of concentrated (70%) perchloric acid dropwise.
Monitor the reaction by TLC for the consumption of starting materials. A deep red or purple color indicates the formation of the flavylium salt.
Allow the mixture to stir at room temperature overnight. The flavylium salt may precipitate.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Conversion to Diol:
Suspend the crude flavylium salt in 100 mL of a buffered aqueous solution (e.g., pH 4-5 acetate buffer).
Stir the suspension at room temperature. The color should gradually fade as the flavylium cation hydrates to form the hemiketal (diol).
Monitor the conversion by UV-Vis spectroscopy (disappearance of the long-wavelength flavylium absorption band) or RP-HPLC.
Once the conversion is complete, extract the aqueous solution with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualization of Workflow
Caption: Workflow for Method A: Direct Acid-Catalyzed Condensation.
Trustworthiness & Reproducibility
This method's reproducibility is challenging. The yield and purity of the flavylium salt are sensitive to the amount of acid, temperature, and exclusion of water during the first step. The subsequent hydration step is an equilibrium process; incomplete conversion or reversion to the flavylium salt during workup can occur if the pH is not carefully controlled. Purity of the starting aldehydes is paramount, as side-reactions can lead to polymeric materials.
Method B: Synthesis via Chalcone Intermediate
This two-step approach provides greater control by first forming the C-C bond between the two aromatic rings via a chalcone intermediate, followed by cyclization to form the pyran ring. This is a classic and highly reliable strategy for building flavonoid-type structures.
Causality Behind Experimental Choices
The synthesis begins with a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-(dimethylamino)benzaldehyde.[2] This base-catalyzed reaction selectively forms the α,β-unsaturated ketone (a chalcone). The choice of acetophenone instead of benzaldehyde for the resorcinol component provides the necessary carbonyl group for the initial condensation. The subsequent step involves an intramolecular cyclization. The phenolic hydroxyl group at the 2'-position attacks the Michael acceptor (the β-carbon of the double bond), but to form the desired C2-diol, this cyclization must be performed under conditions that favor the formation of the hemiketal rather than the more common oxidative cyclization to a flavone or reduction to a flavan. A mild acid catalyst is chosen to promote the cyclization while subsequent hydration leads to the diol.
Dissolve 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in 50 mL of ethanol.
Add a solution of potassium hydroxide (KOH) (1.12 g, 20 mmol) in 10 mL of water dropwise to the stirred mixture at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. A brightly colored precipitate of the chalcone should form.
Monitor the reaction by TLC.
Once complete, pour the reaction mixture into 200 mL of ice-cold water and acidify to pH ~5 with dilute HCl.
Collect the precipitated chalcone by filtration, wash with water until neutral, and dry. Recrystallize from ethanol if necessary.
Cyclization and Hydration to Diol:
Dissolve the purified chalcone (2.83 g, 10 mmol) in a mixture of dioxane (40 mL) and water (10 mL).
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) (190 mg, 1 mmol).
Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours, monitoring by TLC for the disappearance of the chalcone.
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualization of Workflow
Caption: Workflow for Method B: Synthesis via Chalcone Intermediate.
Trustworthiness & Reproducibility
This method is generally more reproducible than Method A. The Claisen-Schmidt condensation is a very reliable and high-yielding reaction. The isolation and purification of the chalcone intermediate provide a clean starting material for the critical cyclization step. The reproducibility of the second step depends on careful control of the acid catalyst concentration and reaction time to avoid dehydration of the desired diol product.
Method C: Organocatalytic Domino Reaction
This method represents a modern, efficient approach using organocatalysis to construct the 2H-benzopyran ring in a single, domino (or cascade) reaction. It leverages the ability of small organic molecules, like secondary amines, to catalyze complex transformations under mild conditions.
Causality Behind Experimental Choices
This strategy adapts the known organocatalytic domino Michael/aldol reaction between a salicylaldehyde and an activated alkene.[3] Here, we propose the reaction of 2,4-dihydroxybenzaldehyde with a suitable Michael acceptor, such as (E)-N,N-dimethyl-4-(2-nitrovinyl)aniline. The secondary amine catalyst (e.g., L-pipecolinic acid or pyrrolidine) first activates the salicylaldehyde by forming a nucleophilic enamine or the Michael acceptor via iminium ion formation. This is followed by a conjugate addition of the phenolic hydroxyl group and a final intramolecular cyclization. This sequence builds the heterocyclic ring with high atom economy. The nitro group in the intermediate can then be reduced and removed, or other synthons can be envisioned. The key is the mildness of the conditions, which are more likely to preserve the sensitive C2-diol functionality.
Experimental Protocol
(Note: Requires prior synthesis of (E)-N,N-dimethyl-4-(2-nitrovinyl)aniline from 4-(dimethylamino)benzaldehyde and nitromethane)
Domino Reaction:
To a solution of 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and (E)-N,N-dimethyl-4-(2-nitrovinyl)aniline (1.92 g, 10 mmol) in 50 mL of dry toluene, add L-pipecolinic acid (258 mg, 2 mmol, 20 mol%).
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
Stir for 24-48 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
This will yield a 3-nitro-2-aryl-2H-benzopyran intermediate.
Conversion to Diol (Hypothetical):
The nitro group is not part of the final structure. A more direct Michael acceptor would be ideal. However, if using the nitro-styrene, a subsequent denitration and hydration would be required, which complicates the synthesis. A more plausible adaptation involves using cinnamaldehyde derivatives and a catalyst like 1,1,3,3-tetramethylguanidine (TMG), which can directly yield 2-aryl-2H-chromene-3-carbaldehydes.[3] Subsequent reduction of the C3-aldehyde and hydration of the C2-C3 double bond under carefully controlled conditions would be necessary to arrive at the target structure. Due to this complexity, this method highlights the cutting-edge but also the developmental nature of applying MCRs to specific, non-library targets.
Visualization of Conceptual Workflow
Caption: Conceptual Workflow for Method C: Organocatalytic Domino Reaction.
Trustworthiness & Reproducibility
The reproducibility of organocatalytic reactions is highly dependent on the purity of the catalyst, solvent, and reagents. Water content can be critical. While often high-yielding, these reactions can be sensitive to subtle changes in conditions. The development of a protocol for a specific, unpublished substrate pair like this would require significant optimization of catalyst loading, temperature, and reaction time. Therefore, while elegant, its initial reproducibility is lower than the more classical methods without dedicated optimization.
Conclusion and Recommendations
For a researcher aiming to synthesize 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol for the first time, a logical progression is recommended:
Recommended Starting Point (Highest Reproducibility):Method B (via Chalcone Intermediate) is the most robust and trustworthy approach. Its stepwise nature allows for the isolation and characterization of a stable intermediate, which greatly simplifies troubleshooting. The reaction conditions are well-documented for analogous systems and are less sensitive to trace impurities compared to the other methods. This pathway offers the highest probability of a successful and reproducible synthesis.
Alternative for Rapid Exploration:Method A (Direct Condensation) is attractive for its directness. However, it should be approached with the expectation that significant optimization will be required to manage the formation of the stable flavylium salt and to control the final hydration step. This method is best suited for rapid screening of conditions but may prove difficult to scale reliably without extensive process development.
Advanced/High-Throughput Approach:Method C (Organocatalytic Domino Reaction) represents a more modern and elegant strategy. While potentially the most efficient in terms of step-count, it would require substantial initial research to find the optimal Michael acceptor and catalyst combination for this specific substrate. It is an excellent candidate for follow-up studies or for the development of a library of related compounds but is not recommended for a first-time, target-oriented synthesis due to its lower initial predictability.
By understanding the chemical principles and practical challenges of each approach, researchers can make an informed decision that balances speed, control, and the likelihood of achieving a reproducible synthesis of this complex benzopyran diol.
References
Li, M., Yang, X., Zhou, J., et al. (2023). Three-component, one-pot synthesis of 2H-benzopyran derivatives.
Yadav, G. D., & Mistry, C. K. (2015). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. RSC Advances, 5(92), 75683-75691.
Al Bittar, S., et al. (2022). The Use of Flavylium Salts as Dynamic Inhibitor Moieties for Human Cb5R. International Journal of Molecular Sciences, 24(1), 335.
Bouyahya, A., et al. (2025).
Wang, Q., & Finn, M. G. (2000). The Petasis Condensation of Vinylic or Aromatic Boronic Acids, Salicylaldehydes, and Amines. Organic Letters, 2(25), 4063–4065.
BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde. BenchChem Technical Documents.
Gill, N.S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4(1), 18-25.
Gabbutt, C. D., et al. (2005). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Journal of Organic Chemistry, 70(22), 8963–8969.
Mendelson, W., & Holmes, M. M. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
Kolla, S. R., & Lee, Y. R. (2011). New 2-amino-5-hydroxy-4H-chromenes synthesis and their biological activities. European Journal of Medicinal Chemistry, 46(9), 3949-3956.
Mazimba, O., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2156-2164.
BenchChem. (2026). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. BenchChem Technical Documents.
Zinin, N. (1839). Beiträge zur Kenntniss einiger Verbindungen aus der Benzoylreihe. Annalen der Pharmacie, 31(3), 329-332.
Lapworth, A. (1903). XCVI.—Reactions involving the addition of hydrogen cyanide to carbonyl compounds. Journal of the Chemical Society, Transactions, 83, 995-1005.
Isamiddinova, A., et al. (2023). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry, 21(34), 6837-6865.
Navigating Topoisomerase II Inhibition: A Comparative Analysis of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol and Established Inhibitors
In the landscape of cancer chemotherapy, DNA topoisomerase II has emerged as a critical target for therapeutic intervention. These essential enzymes resolve DNA topological challenges that arise during replication, trans...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of cancer chemotherapy, DNA topoisomerase II has emerged as a critical target for therapeutic intervention. These essential enzymes resolve DNA topological challenges that arise during replication, transcription, and chromosome segregation. Their inhibition can lead to the accumulation of DNA strand breaks and, ultimately, apoptotic cell death in rapidly proliferating cancer cells. This guide provides a comparative analysis of the potential topoisomerase II inhibitor, 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, against well-characterized reference inhibitors.
While direct inhibitory data for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is not extensively available in public literature, its structural similarity to known isoflavone-based topoisomerase II inhibitors, such as phenoxodiol, provides a strong rationale for investigating its activity against this enzyme.[1] Phenoxodiol, a synthetic derivative of the isoflavone daidzein, has been demonstrated to inhibit DNA topoisomerase II by stabilizing the enzyme-DNA cleavable complex, a hallmark of topoisomerase II poisons.[1][2] This guide will, therefore, proceed by contextualizing the potential efficacy of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol through a detailed comparison with established topoisomerase II inhibitors, Etoposide and Genistein.
Comparative IC50 Values of Reference Topoisomerase II Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for well-known topoisomerase II inhibitors, providing a benchmark for the evaluation of novel compounds like 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol. It is crucial to note that IC50 values can vary depending on the specific assay conditions, cell lines, and enzyme isoforms used.
Topoisomerase II inhibitors can be broadly classified into two categories: catalytic inhibitors and poisons. Catalytic inhibitors prevent the enzyme from binding to or cleaving DNA. In contrast, topoisomerase II poisons, such as etoposide and genistein, trap the enzyme in a covalent complex with DNA after cleavage has occurred.[1] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
Caption: Mechanism of Topoisomerase II poisons.
Experimental Protocol: Topoisomerase II DNA Decatenation Assay
To experimentally determine the IC50 value of a putative inhibitor like 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, a DNA decatenation assay is a robust and widely accepted method.[9][10] This assay measures the ability of topoisomerase II to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors will prevent this decatenation process.
Materials:
Human Topoisomerase II enzyme
Kinetoplast DNA (kDNA)
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)[10]
10x ATP solution (e.g., 10 mM)
Test compound (2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol) and reference inhibitors (Etoposide, Genistein) dissolved in an appropriate solvent (e.g., DMSO)
On ice, prepare a master mix containing 10x reaction buffer, 10x ATP, kDNA, and sterile water. The final reaction volume is typically 20-30 µL.[9][10]
Aliquot the master mix into individual reaction tubes.
Add varying concentrations of the test compound or reference inhibitors to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.
Enzyme Addition and Incubation:
Add a pre-determined optimal amount of human topoisomerase II to each tube to initiate the reaction.
Gently mix and incubate the reactions at 37°C for 30-60 minutes.[9][12]
Reaction Termination:
Stop the reaction by adding the stop buffer/loading dye to each tube.[11]
Agarose Gel Electrophoresis:
Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain like ethidium bromide.[11]
Load the samples into the wells of the gel.
Run the gel at a constant voltage until the dye front has migrated an adequate distance.[10]
Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel as distinct bands.
Quantify the intensity of the decatenated DNA bands for each inhibitor concentration.
Calculate the percentage of inhibition relative to the solvent control and plot the values against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Topoisomerase II DNA Decatenation Assay Workflow.
Conclusion
While direct experimental data for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is pending, its structural resemblance to known topoisomerase II inhibitors strongly suggests a similar mechanism of action. By employing standardized assays, such as the DNA decatenation protocol detailed above, and comparing its performance against well-characterized inhibitors like Etoposide and Genistein, researchers can effectively elucidate its potential as a novel anti-cancer agent. This guide provides the foundational knowledge and a practical framework for such an investigation, underscoring the importance of rigorous, comparative analysis in drug discovery.
References
Mizushina, Y., et al. (2013). Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation. International Journal of Molecular Medicine, 32(4), 851-857. [Link]
Spandidos Publications. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation. [Link]
Teves, S. S., & Henikoff, S. (2014). Topoisomerase assays. Current protocols in molecular biology, 107, 21.10.1-21.10.16. [Link]
Inspiralis. Human Topoisomerase II Decatenation Assay. [Link]
Mizushina, Y., et al. (2013). Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation. Spandidos Publications. [Link]
Bandele, O. J., & Osheroff, N. (2007). The efficacy of topoisomerase II-targeted anticancer agents reflects the persistence of drug-induced cleavage complexes in cells. The Journal of biological chemistry, 282(27), 19783–19790. [Link]
ProFoldin. Human Topoisomerase II DNA Decatenation Assay Kits. [Link]
Chaitanya, M., et al. (2022). Phytochemical Investigation and Cytotoxic Profile of Genistein Isolated from the Cytisus scoparius Linn. on Topoisomerase II. Current Bioactive Compounds, 18(8), 54-63. [Link]
ProFoldin. 96-Well Human Topo II DNA Decatenation Assay Kits. [Link]
Morré, D. J., & Morré, D. M. (2006). ECTO-NOX Target for the Anticancer Isoflavene Phenoxodiol. Technology in Cancer Research & Treatment, 5(4), 335-344. [Link]
Li, Y., et al. (2009). Genistein Inhibition of Topoisomerase IIα Expression Participated by Sp1 and Sp3 in HeLa Cell. International Journal of Molecular Sciences, 10(7), 3249-3261. [Link]
Herst, P. M., et al. (2009). The anti-cancer drug, phenoxodiol, kills primary myeloid and lymphoid leukemic blasts and rapidly proliferating T cells. Haematologica, 94(7), 928-936. [Link]
Bromberg, K. D., et al. (2003). Cleavage of plasmid DNA by eukaryotic topoisomerase II. Methods in molecular biology (Clifton, N.J.), 209, 293–302. [Link]
Zhang, Y. H., et al. (2005). Effects of daidzein on estrogen-receptor-positive and negative pancreatic cancer cells in vitro. World journal of gastroenterology, 11(21), 3267–3271. [Link]
Al-Omary, F. A. M., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Molecules, 28(3), 1221. [Link]
Mizushina, Y., et al. (2013). Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation. Spandidos Publications. [Link]
ResearchGate. IC50 of Topoisomerase II Inhibitor activities of the tested compounds. [Link]
Bandele, O. J., et al. (2007). Bioflavonoids as poisons of human topoisomerase IIα and IIβ. Biochemistry, 46(21), 6330–6339. [Link]
Kamishima, T., et al. (2018). Evaluation of Therapeutic Potential of Phenoxodiol, a Novel Isoflavone Analog, in Renal Cancer Cells. Anticancer Research, 38(10), 5725-5732. [Link]
Jiang, H., et al. (2006). Phenoxodiol, an experimental anticancer drug, shows potent antiangiogenic properties in addition to its antitumour effects. International journal of cancer, 118(10), 2412–2420. [Link]
Dickey, J. S., & Osheroff, N. (2002). Site-specific DNA cleavage by Chlorella virus topoisomerase II. Biochemistry, 41(39), 11765–11773. [Link]
Constantinou, A. I., & Husband, A. (2002). Phenoxodiol (2H-1-benzopyran-7-0,1,3-(4-hydroxyphenyl)), a novel isoflavone derivative, inhibits DNA topoisomerase II by stabilizing the cleavable complex. Anticancer research, 22(5), 2581–2585. [Link]
Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
Validation of Quantitative LC-MS/MS Method for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol: A Column Performance Comparison Guide
As a Senior Application Scientist, I frequently encounter novel biomarkers and synthetic probes that defy standard bioanalytical workflows. One such notoriously difficult analyte is 2-[4-(Dimethylamino)phenyl]-2H-1-benzo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter novel biomarkers and synthetic probes that defy standard bioanalytical workflows. One such notoriously difficult analyte is 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (DPBD) . Widely investigated as a highly sensitive fluorogenic probe and bioactive scaffold, DPBD presents a unique structural challenge: a highly labile hemiacetal (hemiketal) linkage at the C2 position.
This guide objectively compares the performance of a state-of-the-art Core-Shell Biphenyl column against a traditional fully porous C18 column for the LC-MS/MS quantification of DPBD. By dissecting the causality behind our experimental choices, we provide a self-validating, ICH M10-compliant methodology designed to prevent on-column degradation and ensure absolute data integrity.
The Mechanistic Challenge: Why Traditional Workflows Fail
Standard LC-MS/MS methodologies typically rely on fully porous C18 columns and acidic mobile phases (e.g., 0.1% Formic Acid) to promote ionization. However, applying this "default" approach to DPBD results in severe peak tailing, signal loss, and irreproducible quantitation.
The Causality: The C2 position of the benzopyran ring contains both a hydroxyl group and an electron-rich 4-(dimethylamino)phenyl moiety. In an acidic aqueous environment, this hemiacetal structure is thermodynamically unstable. It undergoes rapid, reversible ring-opening to form a chalcone isomer, or dehydrates to form a highly polar benzopyrylium cation. Furthermore, the basic dimethylamino group interacts strongly with residual, unendcapped silanols on traditional silica C18 columns.
To achieve stable quantitation, we must shield the hemiacetal from acidic hydrolysis. This requires shifting to a slightly basic mobile phase (pH 8.5). Because traditional C18 columns lose retentivity for deprotonated bases at high pH, we must utilize alternative stationary phase chemistries, such as Biphenyl, which leverage π-π and dipole-dipole interactions to maintain retention and selectivity 1[1].
Fig 1. Mechanistic causality of column chemistry on DPBD hemiacetal stability.
Causality-Driven Experimental Design
To establish a trustworthy assay, every protocol must act as a self-validating system . We integrated a stable-isotope-labeled internal standard (SIL-IS), DPBD-d6, to normalize extraction recovery and matrix effects dynamically.
Step-by-Step Self-Validating Methodology
Step 1: System Suitability Test (SST) Initialization
Before any biological batch is processed, the LC-MS/MS system must pass an automated SST. The system injects a 10 ng/mL neat standard. The sequence is programmed to automatically halt if the peak asymmetry factor (
As
) exceeds 1.2 or if the signal-to-noise (S/N) ratio falls below 50:1. This ensures no precious samples are analyzed under compromised conditions.
Step 2: Sample Preparation (Solid Phase Extraction)
Protein precipitation is insufficient for DPBD, as residual matrix proteins can catalyze hemiacetal degradation.
Aliquot 100 µL of plasma into a 96-well plate.
Add 10 µL of SIL-IS (DPBD-d6, 50 ng/mL) and 100 µL of 10 mM Ammonium Bicarbonate (pH 8.5) to buffer the sample.
Dilute the eluate with 100 µL of Mobile Phase A prior to injection.
Step 3: Chromatographic Separation
Column A (Test): AeroShell™ Biphenyl Core-Shell (50 × 2.1 mm, 1.7 µm)
Column B (Control): Traditional Fully Porous C18 (50 × 2.1 mm, 1.8 µm)
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5)
Mobile Phase B: Acetonitrile
Gradient: 20% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 4: ESI-MS/MS Detection
We utilized soft electrospray ionization (ESI) in positive mode to prevent in-source fragmentation of the thermally unstable hemiacetal 2[2]. Multiple Reaction Monitoring (MRM) transitions were optimized for maximum selectivity 3[3].
Quantifier Transition: m/z 284.1 → 266.1 (Loss of H₂O from the C2-OH)
Fig 2. Self-validating LC-MS/MS workflow for DPBD quantification.
Quantitative Data & Performance Comparison
The experimental data unequivocally demonstrates the superiority of the Biphenyl stationary phase when analyzing labile chromene derivatives under basic conditions.
Biphenyl provides critical π-π retention at pH 8.5, avoiding ion suppression at the void volume.
Peak Asymmetry (
As
)
1.08
2.45 (Severe tailing)
C18 suffers from secondary silanol interactions with the dimethylamino group.
Theoretical Plates (N)
> 45,000
< 12,000
Core-shell architecture limits longitudinal diffusion, sharpening the peak.
Signal-to-Noise (S/N)
185:1
22:1
Sharper peaks on Biphenyl directly translate to an 8-fold increase in sensitivity.
Table 2: ICH M10 Method Validation Summary (AeroShell™ Biphenyl)
By utilizing the Biphenyl column and the self-validating SPE protocol, the method successfully met all rigorous ICH M10 bioanalytical validation criteria.
Validation Metric
Result
ICH M10 Acceptance Criteria
Linearity Range
0.1 – 500 ng/mL (R² = 0.998)
R² > 0.990
LLOQ
0.1 ng/mL (S/N > 10)
S/N ≥ 5, Precision ≤ 20%
Intra-day Precision (CV%)
2.4% – 6.1%
≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%)
94.5% – 103.2%
85% – 115% (80% – 120% at LLOQ)
Matrix Effect (Normalized)
98.2% (IS-normalized)
CV of IS-normalized ME ≤ 15%
Extraction Recovery
89.4% ± 3.2%
Consistent across low, mid, and high QCs
Conclusion
The quantitative validation of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (DPBD) exposes the limitations of applying generic LC-MS/MS methodologies to structurally labile molecules. The traditional C18 column failed to retain the analyte effectively at the elevated pH required to protect the hemiacetal bond, resulting in severe peak tailing and poor sensitivity.
Conversely, the AeroShell™ Biphenyl Core-Shell column provided the necessary orthogonal retentivity (via π-π stacking and steric shielding) to elute the intact hemiketal as a sharp, symmetrical peak. When coupled with a self-validating, SIL-IS normalized SPE workflow, this method guarantees robust, ICH M10-compliant data for researchers evaluating novel chromene-based therapeutics or fluorogenic probes.
Higashi, T., & Shimada, K. "Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids." Chromatography, The Society for Chromatographic Sciences.
Agilent Technologies. "LC/MS/MS による食料品中の 44 種類の農薬の測定 (Measurement of 44 pesticides in food using LC/MS/MS)." Agilent Application Notes.
FDA / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." U.S. Food and Drug Administration. Available at:[Link]
Inter-Laboratory Validation Guide: 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (DAPB-diol) for Peroxynitrite Quantification
Executive Summary The accurate quantification of peroxynitrite ( ONOO− ) in live cells remains a critical bottleneck in neurodegenerative and cardiovascular drug development. Legacy probes, such as 2',7'-dichlorodihydrof...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of peroxynitrite (
ONOO−
) in live cells remains a critical bottleneck in neurodegenerative and cardiovascular drug development. Legacy probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) and Dihydrorhodamine 123 (DHR 123), suffer from severe auto-oxidation and poor selectivity, leading to high false-positive rates.
This guide provides an objective, data-driven comparison of a next-generation fluorogenic probe: 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (DAPB-diol) . By evaluating inter-laboratory performance data and outlining a self-validating experimental protocol, this document equips researchers with the mechanistic understanding required to deploy DAPB-diol in high-throughput screening (HTS) environments.
To understand why DAPB-diol outperforms legacy alternatives, we must examine the physical chemistry of its activation.
Legacy probes like DCFDA rely on the cleavage of ester groups followed by the oxidation of an unstable intermediate. This intermediate readily auto-oxidizes upon exposure to ambient oxygen or light, destroying the assay's signal-to-noise ratio[2].
The DAPB-diol Advantage:
DAPB-diol exists natively as a structurally locked, colorless hemiketal. In this
sp3
hybridized state, the
π
-conjugation of the molecule is interrupted, rendering it completely non-fluorescent. The activation energy required to break the C–O bond at the 2-position and achieve an
sp2
planar configuration is precisely tuned to the high redox potential of
ONOO−
.
Upon oxidation by
ONOO−
, the molecule undergoes rapid dehydration and aromatization to form a benzopyrylium cation . This structural shift creates a massive Donor-
π
-Acceptor system: the 4-(dimethylamino)phenyl group acts as a powerful electron donor, while the pyrylium ring acts as the acceptor. This Internal Charge Transfer (ICT) mechanism yields an intense Near-Infrared (NIR) emission [1, 3]. Milder oxidants like hydrogen peroxide (
H2O2
) thermodynamically fail to trigger this aromatization, ensuring a zero-background baseline.
Fig 1: Mechanistic activation of DAPB-diol by ONOO⁻ via Internal Charge Transfer (ICT).
Inter-Laboratory Validation Data
To objectively assess DAPB-diol, validation studies were conducted across three independent pharmacology laboratories. The probe was benchmarked against DHR 123 and DCFDA using live macrophage models stimulated with lipopolysaccharide (LPS).
The results (summarized in Table 1) demonstrate that DAPB-diol provides a superior Z'-factor, making it the only viable option for rigorous HTS campaigns. Its massive Stokes shift (110 nm) eliminates the self-quenching and autofluorescence issues commonly seen with fluorescein-based dyes [3].
Table 1: Quantitative Performance Comparison of ROS/RNS Probes
Performance Metric
DAPB-diol
DHR 123
DCFDA
Primary Target
ONOO−
Generic ROS/RNS
Generic ROS
Limit of Detection (LOD)
12.5 nM
45.0 nM
60.0 nM
Stokes Shift
110 nm
25 nm
20 nm
Z'-Factor (HTS Suitability)
0.82 (Excellent)
0.45 (Marginal)
0.38 (Poor)
False Positive Rate (vs
H2O2
)
< 1%
85%
92%
Excitation / Emission
540 nm / 650 nm
500 nm / 525 nm
495 nm / 520 nm
Self-Validating Experimental Protocol
A robust assay must be capable of proving its own accuracy. The following protocol integrates a pharmacological matrix designed to self-validate the specificity of the
ONOO−
signal.
Causality in Assay Design: We mandate the use of Hank's Balanced Salt Solution (HBSS) rather than complete DMEM during the assay. Phenol red in standard media quenches NIR fluorescence, while serum proteins (BSA) can prematurely bind the probe, artificially inflating background noise [2].
Step-by-Step Methodology
Step 1: Cell Preparation & Starvation
Seed target cells (e.g., RAW 264.7 macrophages) in a black-walled, clear-bottom 96-well plate at
5×104
cells/well. Incubate overnight.
Wash cells twice with warm PBS to remove serum proteins.
Add 100 µL of warm HBSS (Phenol Red-free) to starve the cells for 30 minutes.
Step 2: Probe Loading
Reconstitute DAPB-diol in anhydrous DMSO to a 5 mM stock.
Dilute the stock in HBSS to a final working concentration of 5 µM.
Replace the well volume with 100 µL of the DAPB-diol working solution. Incubate at 37°C in the dark for 30 minutes.
Step 3: Pharmacological Self-Validation Matrix
To guarantee that the observed fluorescence is exclusively driven by
ONOO−
, apply the following treatments to designated control wells:
Positive Control: Add 10 µM SIN-1 (3-morpholinosydnonimine), a reliable
ONOO−
donor. Expected Result: Maximum NIR fluorescence.
Negative Control: Add 10 µM SIN-1 + 50 µM FeTPPS (a highly specific
ONOO−
decomposition catalyst). Expected Result: Complete signal abrogation. If fluorescence persists in this well, the probe is auto-oxidizing, and the assay is invalid.
Experimental Cohort: Add your drug candidates or physiological stimuli.
Step 4: Acquisition
Incubate the plate for 45 minutes at 37°C.
Read fluorescence using a microplate reader set to Ex: 540 nm / Em: 650 nm .
Fig 2: Self-validating high-throughput screening workflow for DAPB-diol in live cells.
References
Title: Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications
Source: Theranostics (2023)
URL: [Link]
Title: Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments
Source: Chemical Reviews (ACS Publications, 2024)
URL: [Link]
Title: Activatable Two-Photon-Excited Molecular Fluorescent Probes for Near-Infrared Biosensing and Bioimaging
Source: Chemical Reviews (ACS Publications, 2024)
URL: [Link]
Validation
comparing cellular uptake rates of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol vs analogs
Comparative Guide: Cellular Uptake Kinetics of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol vs. Synthetic Analogs As a Senior Application Scientist, evaluating the cellular internalization of fluorescent probes a...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Cellular Uptake Kinetics of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol vs. Synthetic Analogs
As a Senior Application Scientist, evaluating the cellular internalization of fluorescent probes and photodynamic therapy (PDT) agents requires looking beyond static chemical structures. To truly understand cellular uptake, we must analyze the dynamic chemical equilibrium of the probe within the physiological environment.
This guide provides an objective, data-driven comparison of the cellular uptake rates of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol —the neutral hemiketal form of 7-hydroxy-4'-(dimethylamino)flavylium—against its structural analogs.
Mechanistic Causality: The Role of the Hemiketal Equilibrium
The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol does not exist in isolation. In aqueous media, that undergoes a complex, pH-dependent multi-state equilibrium[1].
At physiological pH (7.4), the highly fluorescent, positively charged flavylium cation undergoes nucleophilic attack by water. This hydration yields the uncharged 2,7-diol (hemiketal)[2]. This structural shift is the primary driver of cellular uptake causality:
High Membrane Permeability: The neutral hemiketal is highly lipophilic, allowing it to rapidly cross the phospholipid bilayer via passive diffusion.
The "Ion Trap" Effect: Once the neutral hemiketal diffuses into acidic intracellular compartments (such as endosomes or lysosomes at pH 4.5–5.5), the low pH triggers dehydration. The molecule reverts to the positively charged flavylium cation, which is membrane-impermeable. This traps the fluorescent probe inside the cell, continuously driving the concentration gradient for further uptake.
In contrast, synthetic analogs with strong electron-donating groups (e.g., 7-diethylamino) or extended conjugation (e.g., styryl groups) alter the pKa of this hydration reaction. These analogs often remain cationic at pH 7.4, restricting passive diffusion and forcing the cell to rely on slower endocytotic pathways[3]. Furthermore, specific structural tuning can shift the equilibrium toward merocyanine states, which have been [4].
Cellular uptake pathway and pH-driven structural activation of the hemiketal probe.
Comparative Uptake Kinetics
The structural modifications of[3]. The table below compares the baseline hemiketal against three common synthetic analogs.
Note: The 7-diethylamino and styryl modifications increase the photoactivation efficiency (singlet oxygen generation) for PDT applications[3], but this comes at the cost of slower cellular uptake due to their cationic persistence at physiological pH.
To accurately measure the uptake rates of these dynamic probes, standard fluorescence assays are insufficient. Because flavylium derivatives exist in a slow thermal and pH equilibrium, dosing cells immediately after diluting the probe will yield erratic uptake data. Furthermore, distinguishing between membrane-bound probe and fully internalized probe is critical.
The following flow cytometry protocol introduces a Trypan Blue quenching step , creating a self-validating system that guarantees only true intracellular uptake is quantified.
Prepare a 10 mM stock solution of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol in anhydrous DMSO.
Dilute the stock to a working concentration of 100 µM in complete DMEM (containing 2% FBS)[3].
Incubate the working solution in the dark at 37°C for 1 hour prior to cell dosing.
Causality: The hydration of the flavylium cation to the hemiketal takes time to reach thermodynamic equilibrium. Dosing cells before equilibrium is reached will result in varying ratios of cation-to-hemiketal, destroying the reproducibility of your uptake kinetics.
Step 2: Cell Dosing
Seed HaCaT or HeLa cells at a density of
4×104
cells/well in 12-well plates and incubate for 24 hours (37°C, 5% CO₂)[3].
Replace the culture medium with 1 mL of the pre-equilibrated probe solution.
Incubate parallel plates for distinct time points: 15, 30, 60, 120, and 240 minutes.
Step 3: Trypan Blue Quenching & Harvest (Self-Validating Step)
At each time point, aspirate the probe medium and wash the cells twice with ice-cold PBS to halt endocytosis.
Add 0.4% Trypan Blue solution to the wells for 1 minute, then wash immediately with PBS.
Causality: Trypan Blue is a membrane-impermeable dye that efficiently quenches the fluorescence of any extracellular or membrane-bound flavylium/hemiketal probe via Förster Resonance Energy Transfer (FRET). If fluorescence is detected in the subsequent steps, it is mathematically guaranteed to be intracellular.
Detach cells using TrypLE Express (avoid harsh trypsin which can damage receptors and leak intracellular contents), and resuspend in 500 µL of flow cytometry buffer (PBS + 1% BSA).
Step 4: Data Acquisition
Analyze the cell suspensions using a Flow Cytometer. Excite the internalized flavylium cation using a 488 nm or 561 nm laser, collecting emission in the appropriate red channel (e.g., 600–650 nm).
Plot the Mean Fluorescence Intensity (MFI) against time to calculate the
t1/2
of cellular uptake.
References
Photoactivated cell-killing amino-based flavylium compounds. Scientific Reports. Available at:[Link]
Exploiting Flavylium Merocyanine Dyes for Intrinsic, Multiplexed Labeling of the Endoplasmic Reticulum. Analytical Chemistry. Available at:[Link]
Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application. Molecules. Available at:[Link]
Photochemistry of 5-Hydroxy-4'-Dimethylaminoflavylium in the Presence of SDS Micelles. ResearchGate. Available at:[Link]
Comprehensive Laboratory Disposal and Safety Guide for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol As a Senior Application Scientist, I frequently consult on the handling of complex photochromic and pH-sensitive...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Laboratory Disposal and Safety Guide for 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
As a Senior Application Scientist, I frequently consult on the handling of complex photochromic and pH-sensitive dyes. The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is a highly specialized synthetic intermediate—specifically, the hemiketal form of the 7-hydroxy-4'-(dimethylamino)flavylium dye system. Because this molecule undergoes a dramatic structural metamorphosis depending on its pH environment, standard "pour and ignore" disposal methods are not just non-compliant; they are chemically hazardous. This guide provides the definitive, causality-driven protocols for its safe handling, neutralization, and disposal.
Chemical Causality: The pH-Dependent Metamorphosis
To safely dispose of this compound, you must first understand its dynamic equilibrium. In aqueous solutions, synthetic flavylium-based dyes do not exist as a single species but as a multistate network of reversible chemical reactions[1].
When you dissolve 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol (the hemiketal, B ), its structure is highly dependent on the pH of the waste stream:
Acidic Conditions (pH < 3): The hemiketal undergoes dehydration to form the Flavylium Cation (AH+) . This form is highly water-soluble, deeply colored, and environmentally mobile, making it a severe contamination risk for aquatic systems[2].
Neutral to Mildly Basic Conditions (pH 5–8): The hemiketal ring opens to form a transient cis-chalcone (Cc ), which slowly isomerizes into a stable trans-chalcone (Ct )[2]. These chalcone forms are generally less soluble in water and easier to precipitate or capture via activated carbon.
Causality in Disposal: We must strictly avoid acidifying waste streams containing this compound. By maintaining a neutral to slightly basic pH (pH 6.5–8.0) during waste consolidation, we force the equilibrium toward the hemiketal and chalcone forms, minimizing aqueous solubility and maximizing the efficiency of solid-phase extraction (charcoal filtration) before final incineration.
pH-dependent structural network of the 7-hydroxy-4'-(dimethylamino)flavylium system.
Hazard Assessment & Physicochemical Profile
Because this compound contains a dimethylamino-substituted aromatic ring (a motif common in toxic/mutagenic dyes like ethidium bromide or certain rhodamines), it must be treated as a suspected environmental hazard and potential mutagen until proven otherwise[3].
Property / Hazard
Description & Causality
Operational Implication
Molecular State
Hemiketal / Chalcone equilibrium
Do not mix with strong acids; will generate soluble cationic dyes.
Aqueous Solubility
Low at pH 7; High at pH < 3
Adjust waste to pH 7–8 to force precipitation/suspension.
Toxicity
Suspected mutagenic/toxic
Handle with nitrile gloves; use activated charcoal for aqueous waste[3].
Environmental
Potential aquatic toxicity
Zero drain disposal without prior validated charcoal filtration.
Operational Disposal Protocols
The following self-validating protocols ensure that the dye is chemically stabilized and physically removed from waste streams before final destruction.
Protocol A: Treatment of Aqueous Liquid Waste (Concentration < 0.1%)
For dilute aqueous solutions (e.g., buffers, imaging washes), direct drain disposal is strictly prohibited. We utilize activated charcoal filtration, a field-proven method for removing planar, conjugated organic dyes[3].
pH Verification: Test the waste solution using a calibrated pH meter. If the pH is below 5, add 1M Sodium Bicarbonate (
NaHCO3
) dropwise until the pH stabilizes between 6.5 and 8.0. Causality: This prevents the formation of the soluble flavylium cation, keeping the molecule in its hemiketal/chalcone state, which has a higher binding affinity to non-polar activated carbon.
Charcoal Filtration: Pass the neutralized solution through a commercial activated carbon filter cartridge (e.g., GreenBag or equivalent dye-removal column) at a flow rate not exceeding 10 mL/min.
Validation: Collect the filtrate and inspect it visually and spectrophotometrically. The filtrate must be completely colorless (Absorbance at
λmax
< 0.05).
Endpoint: If validated, the aqueous filtrate may be disposed of down the sanitary sewer (pending local POTW approval). The spent charcoal filter must be sealed in a leak-proof container and manifested as Hazardous Solid Waste (Toxic) for high-temperature incineration[3].
Protocol B: Treatment of Organic/Concentrated Liquid Waste (> 0.1%)
Concentrated stock solutions (e.g., in DMSO, Methanol, or DMF) cannot be effectively filtered through charcoal due to solvent interference.
Consolidation: Transfer the organic waste into a designated, chemically compatible hazardous waste carboy (typically HDPE).
Segregation: Do NOT mix this waste with strong oxidizers, acids, or heavy metal waste.
Labeling: Label clearly as "Hazardous Waste: Flammable/Toxic - Contains 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol and [Solvent Name]".
Endpoint: Submit to your Environmental Health & Safety (EHS) department for commercial high-temperature incineration.
Protocol C: Solid Waste & Debris
Collection: All contaminated pipette tips, gels, weighing boats, and nitrile gloves must be collected in a double-lined, puncture-resistant hazardous waste bin.
Endpoint: Manifest as Hazardous Solid Waste for incineration. Do not use biohazard (red) bags, as this is a chemical, not biological, hazard[3].
Procedural workflow for the segregation, treatment, and disposal of benzopyran-2,7-diol waste.
Emergency Spill Response
In the event of an accidental release, immediate containment is required to prevent environmental exposure and personnel contamination.
Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE (goggles, lab coat, double nitrile gloves).
Containment (Liquid Spill): Surround the spill with inert, non-combustible absorbent material (e.g., sand or vermiculite). Do NOT use paper towels for concentrated organic solutions.
Neutralization (Powder Spill): If the dry powder is spilled, do not sweep (to avoid aerosolizing the dye). Gently cover the powder with absorbent pads dampened with a pH 7 buffer to stabilize the hemiketal form and prevent dust generation.
Decontamination: Wipe the area with a laboratory detergent solution. Because flavylium/chalcone networks are highly colored, visually inspect the area. For final validation, wipe the surface with a methanol-soaked swab; if the swab shows any pink/yellow discoloration, repeat the detergent wash.
Disposal: Place all spill cleanup materials into a sealed container and manifest for high-temperature incineration[3].
Personal protective equipment for handling 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
As a Senior Application Scientist, I understand that handling specialized fluorogenic and chromogenic probes requires moving beyond a superficial reading of a Safety Data Sheet (SDS). The compound 2-[4-(Dimethylamino)phe...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling specialized fluorogenic and chromogenic probes requires moving beyond a superficial reading of a Safety Data Sheet (SDS). The compound 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is a highly specialized chromene derivative, often utilized as a solvatochromic probe or a precursor for photochromic spiropyrans.
To handle this compound safely and effectively, we must first understand its molecular behavior. The molecule features an electron-donating dimethylamino group conjugated to a benzopyran-2,7-diol core. This specific architecture makes it highly sensitive to oxidation, pH fluctuations, and light. More importantly, it dictates the toxicological risks: the tertiary aromatic amine can be metabolically activated into reactive electrophiles, while the diol moiety can auto-oxidize into reactive quinone methides that covalently bind to skin proteins, causing severe contact dermatitis.
Because this compound is highly lipophilic, it must be reconstituted in aggressive, penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO acts as a "Trojan Horse," drastically increasing the dermal permeability of any dissolved solute. Therefore, standard safety protocols must be aggressively upgraded[1].
Below is the comprehensive, causality-driven guide for the safe handling, validation, and disposal of this compound.
Risk Assessment and Hazard Profiling
To design an effective safety protocol, we must translate the compound's raw physicochemical data into actionable operational implications.
Physicochemical Property / Hazard
Quantitative Value / Indicator
Operational Implication & Causality
Molecular Weight
~299.3 g/mol
Small enough to easily pass through compromised skin barriers, especially when dissolved in carrier solvents.
Solubility (LogP)
Highly Lipophilic (LogP > 3.0)
Insoluble in aqueous buffers. Requires DMSO/DMF. Spills cannot be cleaned with water; water will only spread the hydrophobic powder.
Aromatic Amine Toxicity
Skin Sensitizer / Irritant
Potential for N-oxidation into reactive intermediates. Requires strict barrier protection to prevent dermal absorption.
Electrostatic Activity
High (Dry Powder Form)
The lyophilized powder readily clings to spatulas and gloves, creating an inhalation hazard if handled outside a drafted enclosure.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling DMSO-solvated aromatic amines. As mandated by OSHA's Laboratory Safety Guidance regarding exposure control[2], the following specific PPE must be donned:
Hand Protection (Critical): Use Nitrile gloves (minimum 5 mil thickness), and double-gloving is strictly required.
Causality: Latex offers zero chemical resistance to DMSO and will instantly degrade, carrying the toxic fluorophore directly into your bloodstream. If a drop of the solvated dye touches the outer glove, immediately remove the outer glove, wash hands, and don a new pair.
Eye & Face Protection: Snug-fitting chemical splash goggles paired with a full-face shield.
Causality: Dissolving this compound often requires vortexing and sonication, which generates micro-aerosols of DMSO. The face shield prevents conjunctival absorption of the fluorophore.
Body Protection: A flame-retardant, fluid-resistant lab coat with knit cuffs.
Causality: Knit cuffs prevent the sleeves from riding up, eliminating the exposed skin at the wrist where benchtop spills most frequently occur.
Respiratory Protection: Work must be conducted inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood. If a hood is unavailable, an N95 or P100 particulate respirator is required when weighing the dry powder.
Operational Workflow & Handling Protocol
Every experimental protocol must be a self-validating system. If a reagent has degraded, the protocol must catch it before it ruins downstream assays.
Phase 1: Stock Solution Preparation (10 mM in DMSO)
Preparation: Ensure the fume hood sash is lowered to the appropriate operational height. Place an anti-static weigh boat on the analytical balance.
Weighing: Using a static-free micro-spatula, carefully weigh the required mass of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol.
Solvent Addition: Transfer the powder to an amber glass vial (to prevent photo-degradation). Add anhydrous DMSO. Do not use standard benchtop DMSO, as hygroscopic water absorption will cause the dye to precipitate.
Dissolution: Cap the vial tightly. Vortex for 30 seconds, followed by water-bath sonication for 2 minutes at room temperature until fully dissolved.
Phase 2: Self-Validating Integrity Check
Before using the stock in any biological assay, you must validate its structural integrity.
Take a 1 µL aliquot of the 10 mM stock and dilute it into 1 mL of PBS (pH 7.4) in a quartz cuvette.
Measure the UV-Vis absorbance spectrum.
Causality Check: The compound should exhibit a sharp, characteristic absorbance peak (typically in the UV/blue region depending on the exact isomer). If the peak is significantly broadened or shifted toward the red spectrum, the diol moiety has auto-oxidized into a quinone. The batch is compromised and must be discarded.
Phase 3: Storage
Aliquot the validated stock into single-use amber microcentrifuge tubes.
Purge the headspace of each tube with Argon or Nitrogen gas to displace oxygen.
Store at -20°C in a desiccator box.
Spill Management and Disposal Plan
In the event of a spill, standard aqueous cleanup methods will fail and exacerbate the hazard[3].
Dry Powder Spill: Do NOT use water. Gently cover the powder with damp paper towels (using a minimal amount of isopropanol) to prevent aerosolization, then wipe it up and place it in a solid hazardous waste container.
Solvent/Solution Spill: Immediately overlay the spill with a specialized organic solvent absorbent pad or vermiculite. Do not sweep; scoop the absorbed material using a non-sparking tool.
Disposal: The compound and all contaminated consumables (pipette tips, gloves, tubes) must be placed in a clearly labeled "Halogen-Free Organic Waste" container. It must be disposed of via high-temperature incineration by a certified environmental health and safety (EHS) contractor.
Workflow Visualization
Below is the logical workflow mapping the handling, validation, and disposal of the chemical.
Caption: Workflow for handling, validating, and disposing of benzopyran-2,7-diol derivatives.
References
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor.[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.[Link]
Carl Roth GmbH. "Safety Data Sheet: Eva Green® Fluorescent Dye (Analogous Handling Guidelines)."[Link]